Technical Documentation Center

6-Hydroxy-1-(1-piperidinyl-1-hexanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Hydroxy-1-(1-piperidinyl-1-hexanone
  • CAS: 86452-64-4

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Properties of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound 6-Hydroxy-1-(1-piperidinyl)-1-hexanone. As this molecule is not extensively documented in publi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound 6-Hydroxy-1-(1-piperidinyl)-1-hexanone. As this molecule is not extensively documented in public literature, this document outlines a robust framework for its synthesis, characterization, and property determination, grounded in established chemical principles and state-of-the-art analytical methodologies. The intended audience includes researchers, scientists, and professionals in drug development who require a foundational understanding of this compound for further investigation. We present predicted properties based on computational models, detailed protocols for empirical determination, and a proposed synthetic route. This guide serves as a starting point for systematic evaluation, enabling its potential application in pharmaceutical and chemical research.

Introduction and Compound Identity

6-Hydroxy-1-(1-piperidinyl)-1-hexanone is a bifunctional organic molecule featuring a piperidine amide (a tertiary amide within a cyclic structure, often represented as a ketone for nomenclature purposes) and a primary alcohol. The structure consists of a six-carbon aliphatic chain, with a hydroxyl group at the C6 position and a piperidinyl-carbonyl group at the C1 position. This unique combination of a polar hydroxyl group and a basic piperidine moiety suggests interesting solubility, reactivity, and pharmacological profiles.

Given the absence of extensive empirical data, a predictive and methodological approach is necessary. Computational chemistry tools can offer valuable initial estimates of key properties, guiding subsequent experimental design.[1][2] These predictions, coupled with robust analytical workflows, form the basis for a comprehensive characterization.

Chemical Structure:

(A simplified 2D representation of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone)

Predicted Physicochemical Properties

Quantitative Structure-Property Relationship (QSPR) models and other computational methods allow for the estimation of physicochemical properties before a compound is synthesized.[1][2][3][4] These predictions are invaluable for planning purification strategies, designing analytical methods, and anticipating biological behavior.

PropertyPredicted ValueRationale / Computational Basis
Molecular Formula C11H21NO2Based on chemical structure
Molecular Weight 199.29 g/mol Based on chemical formula
Boiling Point ~320-350 °CEstimated based on the high polarity imparted by the hydroxyl and amide groups, requiring significant energy to overcome intermolecular forces.[3]
Melting Point ~40-60 °CThe flexible alkyl chain may disrupt crystal lattice packing, leading to a relatively low melting point for its molecular weight.
logP (Octanol/Water) 1.5 - 2.5The piperidine ring and hexyl chain contribute to lipophilicity, while the hydroxyl and carbonyl groups increase hydrophilicity.[5] The final value represents a balance.
pKa 8.5 - 9.5The basicity is primarily attributed to the nitrogen atom of the piperidine ring. The electron-withdrawing effect of the adjacent carbonyl group slightly reduces its basicity compared to unsubstituted piperidine (pKa ~11.2).[6]
Aqueous Solubility Moderately SolubleThe polar hydroxyl and carbonyl groups, along with the basic nitrogen (which can be protonated at physiological pH), are expected to confer moderate water solubility.[7]

Proposed Synthesis and Purification Workflow

A logical and efficient synthesis is critical for obtaining the target compound with high purity. A plausible route involves the amidation of an activated carboxylic acid derivative.[8][9]

Synthetic Pathway

The proposed synthesis starts from 6-hydroxyhexanoic acid, which can be derived from the hydrolysis of ε-caprolactone.[10] The carboxylic acid is then activated and coupled with piperidine.

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification Start 6-Hydroxyhexanoic Acid Activated 6-Hydroxyhexanoyl Chloride Start->Activated SOCl₂ or (COCl)₂ DCM, RT Product Crude 6-Hydroxy-1-(1-piperidinyl)-1-hexanone Activated->Product Base (e.g., TEA) DCM, 0°C to RT Piperidine Piperidine Piperidine->Product Purified Pure Product Product->Purified Column Chromatography (Silica Gel)

Detailed Synthesis Protocol
  • Acid Chloride Formation: To a solution of 6-hydroxyhexanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere. Add a catalytic amount of dimethylformamide (DMF). Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The solvent is removed under reduced pressure to yield the crude 6-hydroxyhexanoyl chloride, which is used immediately in the next step.[8]

  • Amide Coupling (Schotten-Baumann conditions): Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve piperidine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) (1.5 eq) in anhydrous DCM. Add the piperidine solution dropwise to the acyl chloride solution. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.[8]

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 6-Hydroxy-1-(1-piperidinyl)-1-hexanone.

Analytical Characterization and Quality Control

For a novel compound, rigorous analytical characterization is mandatory to confirm its identity, structure, and purity.[11][12] A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow

G

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework. Expected ¹H NMR signals would include multiplets for the piperidine ring protons, triplets corresponding to the methylene groups of the hexanoyl chain, and a distinct signal for the hydroxyl proton.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion [M+H]⁺.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will identify key functional groups. Expected characteristic peaks include a broad O-H stretch (~3300 cm⁻¹) for the alcohol and a strong C=O stretch (~1630 cm⁻¹) for the tertiary amide.

  • High-Performance Liquid Chromatography (HPLC): A robust, stability-indicating HPLC method is crucial for determining purity and quantifying the compound in various matrices.[11][13][14] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) would be a suitable starting point for method development.[15] Detection can be performed using a UV detector or a mass spectrometer.

Experimental Determination of Physicochemical Properties

While computational predictions are useful, empirical data is the gold standard. The following section details standard protocols for determining the key physicochemical properties.

Determination of Partition Coefficient (logP)

The shake-flask method is the traditional and most reliable technique for determining the octanol-water partition coefficient (logP).[5][16]

Protocol: Shake-Flask Method for logP

  • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Prepare n-octanol saturated with water and water (or a pH 7.4 buffer for logD) saturated with n-octanol.[17][18]

  • Partitioning: Add a small aliquot of the stock solution to a vessel containing a known volume ratio of the pre-saturated n-octanol and aqueous phases.[19]

  • Equilibration: The mixture is agitated (shaken) vigorously until equilibrium is reached (typically for several hours). The phases are then separated by centrifugation.[19]

  • Quantification: The concentration of the compound in each phase is determined using a validated HPLC-UV method.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[18]

Determination of Acid Dissociation Constant (pKa)

Potentiometric titration is a highly precise and standard method for pKa determination.[20][21]

Protocol: Potentiometric Titration for pKa

  • Sample Preparation: Accurately weigh and dissolve the compound in water or a water/co-solvent mixture to a known concentration (e.g., 1-10 mM).[22][23] To ensure a controlled environment, purge the solution with nitrogen to remove dissolved CO₂.[24]

  • Titration: Calibrate a pH meter with standard buffers.[24] Place the sample solution in a jacketed vessel at a constant temperature. Titrate the solution with a standardized solution of HCl (since the compound is basic) while continuously monitoring the pH.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be identified as the inflection point on the titration curve.[22]

Conclusion

This guide establishes a comprehensive scientific framework for the synthesis and characterization of the novel compound 6-Hydroxy-1-(1-piperidinyl)-1-hexanone. By integrating computational predictions with detailed, actionable protocols for synthesis, purification, analytical confirmation, and experimental property determination, this document provides the necessary foundation for researchers in drug development and chemical science. The methodologies described herein are designed to ensure scientific integrity and generate reliable, high-quality data, paving the way for future investigations into the compound's potential applications.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Kim, C. K., et al. (2004). Prediction of Physicochemical Properties of Organic Molecules Using Van Der Waals Surface Electrostatic Potentials. Journal of Computational Chemistry, 25(16), 2073-9. Available from: [Link]

  • Preprints.org. An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Available from: [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available from: [Link]

  • DuEPublico. Computational Prediction of Thermodynamic Properties of Organic Molecules in Aqueous Solutions. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Math-Unipd. Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. Available from: [Link]

  • ResearchGate. (2025). Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. Available from: [Link]

  • Cambridge MedChem Consulting. LogP/D. Available from: [Link]

  • Northeastern University. HPLC method development for pharmaceuticals. Available from: [Link]

  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]

  • SciSpace. Effective HPLC method development. Available from: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • PMC. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • ResearchGate. (2024). LogP / LogD shake-flask method v1. Available from: [Link]

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]

  • Lokey Lab Protocols. (2017). Shake Flask logK.
  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Available from: [Link]

  • ijprajournal. (2024). HPLC Method Development - A Review. Available from: [Link]

  • ChemSynthesis. (2025). 6-hydroxy-1-methyl-2-piperidinone. Available from: [Link]

  • Der Pharma Chemica. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Available from: [Link]

  • Science Publishing Group. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Available from: [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available from: [Link]

  • ResearchGate. Traditional synthesis of 6-hydroxyhexanoic acid and its preparative challenges. Available from: [Link]

  • Synthetic Drug Strategy. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • IUCr. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • ResearchGate. The synthesis of series 6 from 4-hydroxycyclohexanone and aromatic.... Available from: [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available from: [Link]

  • MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Available from: [Link]

  • Google Patents. US5489689A - Preparation of piperidine derivatives.
  • Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Biocatalytical production of (5S)-hydroxy-2-hexanone. Available from: [Link]

  • NIST WebBook. 2-Hexanone, 6-hydroxy-. Available from: [Link]

  • PMC. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Available from: [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone

Molecular Structure and Analysis 6-Hydroxy-1-(1-piperidinyl)-1-hexanone possesses a tertiary amide functional group where the nitrogen is part of a piperidine ring, a six-carbon aliphatic chain, and a terminal primary al...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Structure and Analysis

6-Hydroxy-1-(1-piperidinyl)-1-hexanone possesses a tertiary amide functional group where the nitrogen is part of a piperidine ring, a six-carbon aliphatic chain, and a terminal primary alcohol. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint. A thorough understanding of the structure is paramount for the accurate interpretation of its spectral data.

Caption: Molecular structure of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often a good first choice for moderately polar compounds.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.[1]

Predicted ¹H NMR Spectrum (in CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals for the piperidine ring protons, the aliphatic chain protons, and the hydroxyl proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-6 (CH₂OH)~3.65Triplet (t)2H
H-2', H-6' (N-CH₂)~3.50Multiplet (m)4H
H-2 (α-CH₂)~2.30Triplet (t)2H
-OH~1.80 (variable)Singlet (s, broad)1H
H-3, H-5, H-3', H-4', H-5'~1.65 - 1.30Multiplet (m)12H
  • Rationale: The protons on C-6 (adjacent to the hydroxyl group) are expected to be the most downfield of the aliphatic chain protons due to the deshielding effect of the oxygen atom. The protons on the piperidine ring adjacent to the nitrogen (H-2' and H-6') will also be downfield. The protons alpha to the carbonyl group (H-2) will be deshielded and appear around 2.30 ppm. The remaining methylene protons in the chain and the piperidine ring will overlap in the upfield region.

Predicted ¹³C NMR Spectrum (in CDCl₃)

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C=O)~172.5
C-6 (CH₂OH)~62.5
C-2', C-6' (N-CH₂)~45.0
C-2 (α-CH₂)~35.0
C-5 (CH₂)~32.5
C-3 (CH₂)~26.5
C-3', C-5' (piperidine CH₂)~25.5
C-4' (piperidine CH₂)~24.5
C-4 (CH₂)~22.0
  • Rationale: The carbonyl carbon (C-1) is the most deshielded and will appear significantly downfield.[2] The carbon bearing the hydroxyl group (C-6) will be in the typical range for a primary alcohol.[3] The carbons of the piperidine ring adjacent to the nitrogen will appear around 45 ppm.[4] The remaining aliphatic carbons will resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.[5]

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group
~3400 (broad)O-H stretchAlcohol
~2930, ~2855C-H stretchAliphatic
~1640 (strong)C=O stretchTertiary Amide
~1250C-N stretchAmide/Amine
~1050C-O stretchPrimary Alcohol
  • Rationale: A broad absorption around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of an alcohol, broadened due to hydrogen bonding.[6][7][8][9] Strong peaks in the 2850-2950 cm⁻¹ region are due to the C-H stretching of the numerous methylene groups.[9] A very strong absorption around 1640 cm⁻¹ is a hallmark of the C=O stretch in a tertiary amide.[10] The C-N and C-O stretching vibrations will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) inlet.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular formula is C₁₁H₂₁NO₂. The calculated molecular weight is 199.29 g/mol . The molecular ion peak is expected at m/z = 199.

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: This is a common fragmentation pathway for amides and amines.[11] Cleavage of the bond between C1 and C2 would be a favorable fragmentation.

    • Loss of Water: The terminal hydroxyl group can be lost as a neutral water molecule (18 Da), leading to a peak at m/z = 181.

M [M]⁺˙ m/z = 199 frag1 Loss of C₅H₁₀O (McLafferty-like) m/z = 113 M->frag1 -86 Da frag2 α-Cleavage (Loss of C₅H₁₁O•) m/z = 98 M->frag2 -87 Da frag3 Loss of H₂O m/z = 181 M->frag3 -18 Da frag4 Piperidinium ion m/z = 84 M->frag4 -115 Da

Caption: Predicted major fragmentation pathways for 6-Hydroxy-1-(1-piperidinyl)-1-hexanone in EI-MS.

Predicted Key Fragments:

m/z Proposed Fragment Notes
199[C₁₁H₂₁NO₂]⁺˙Molecular Ion
181[C₁₁H₁₉NO]⁺˙Loss of H₂O
113[C₆H₁₁NO]⁺˙McLafferty-like rearrangement
98[C₆H₁₂N]⁺Alpha-cleavage
84[C₅H₁₀N]⁺Piperidinium fragment

Summary and Conclusion

The spectroscopic data presented in this guide provide a comprehensive, albeit predicted, fingerprint for the characterization of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone. Researchers can use this information to confirm the identity and purity of synthesized samples. The predicted NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns are based on well-established principles and data from structurally related compounds, offering a high degree of confidence in their utility.

References

  • SpectraBase. N-Hexanoylpiperidine. [Link]

  • NP-MRD. Showing NP-Card for 6-hydroxyhexanoic acid (NP0305828). [Link]

  • Selvaraju, K., & Manimekalai, A. (2017). Synthesis and Spectral Characterization of Some Novel N-Acyl-Piperidin-4-Ones. Rasayan Journal of Chemistry, 10(1), 25-31. [Link]

  • PubChem. 6-Hydroxyhexanoic Acid. [Link]

  • St. Paul's Cathedral Mission College. Infrared Spectroscopy. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0175863). [Link]

  • SpectraBase. 2-(2-Furyl)piperidine, N-acetyl- - Optional[13C NMR] - Chemical Shifts. [Link]

  • ATB. 6-Hydroxycaproicacid | C6H11O3 | MD Topology | NMR | X-Ray. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. [Link]

  • FooDB. Showing Compound 6-Hydroxyhexanoic acid (FDB029184). [Link]

  • University of Regensburg. Full Supporting Information for Chapter 6. [Link]

  • University of Chicago. Supporting Information. [Link]

  • Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • University of California, Davis. Spectroscopy Tutorial: Reference. [Link]

  • Michigan State University. IR Absorption Table. [Link]

  • University of Calgary. Infrared Spectroscopy. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Kim, H., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(20-hydroxyphenyl)-prop-2-en-1-one. Journal of Molecular Structure, 1076, 600-605. [Link]

  • Royal Society of Chemistry. SUPPLEMENTARY INFORMATION Structure revision and chemical synthesis of ligandrol's main bishydroxylated long-term metabolic ma. [Link]

  • University of Cambridge. Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Fluorine notes. ALGORITHMS FOR FRAGMENTATION OF n-ALKANES AND n-PERFLUOROALKANES. [Link]

  • Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

  • Petreska Stanoeva, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 35-49. [Link]

  • National Center for Biotechnology Information. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. [Link]

  • Springer. Computational and infrared spectroscopic investigations of N-substituted carbazoles. [Link]

Sources

Foundational

Mechanism of Action and Structural Dynamics of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone in Targeted Protein Degradation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the effi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the efficacy of Proteolysis Targeting Chimeras (PROTACs) is dictated not only by the affinity of their binding ligands but by the structural and biophysical properties of their linkers. 6-Hydroxy-1-(1-piperidinyl)-1-hexanone (CAS 86452-64-4) is a specialized, bifunctional chemical building block utilized in the synthesis of heterobifunctional degraders .

Unlike traditional small-molecule therapeutics, this compound does not possess a classical receptor-antagonism mechanism of action (MoA). Instead, its MoA is fundamentally biophysical and structural . By acting as a pre-assembled pharmacophore-linker module, it facilitates an event-driven pharmacology: the precise spatial orientation and hydrophobic collapse required to form a productive Ternary Complex (Target Protein–PROTAC–E3 Ligase). This whitepaper deconstructs the physicochemical causality, mechanistic role, and experimental validation of this critical structural moiety.

Molecular Architecture & Physicochemical Profiling

The architectural design of 6-hydroxy-1-(1-piperidinyl)-1-hexanone is divided into two synergistic functional zones, each engineered to overcome specific pharmacokinetic and thermodynamic hurdles in PROTAC development .

  • The Piperidine Motif (Conformational Restrictor & Anchor): The incorporation of the heterocyclic piperidine ring provides essential basicity and metabolic stability. In the context of TPD, piperidine often serves as a low-affinity surface-binding anchor (warhead) for specific kinases or GPCRs. Furthermore, the tertiary amide bond formed with the hexanoyl chain restricts rotational degrees of freedom, reducing the entropic penalty upon target binding.

  • The 6-Hydroxyhexanoyl Chain (Alkyl Spacer): Historically, polyethylene glycol (PEG) linkers were favored for their aqueous solubility. However, pure alkyl chains like the 6-carbon hexanoyl moiety are now prioritized for their superior lipophilic efficiency . The 6-carbon length spans approximately 6–8 Å, providing the exact spatial distance required to prevent steric clashes between the Protein of Interest (POI) and the E3 ligase, while the terminal hydroxyl group serves as a reactive handle for E3 ligand conjugation.

Table 1: Physicochemical Profile & Mechanistic Implications
PropertyValueMechanistic Implication in PROTAC Design
Chemical Formula C11H21NO2Low molecular weight (199.29 g/mol ) minimizes the total PROTAC mass, aiding compliance with beyond-Rule-of-5 (bRo5) guidelines.
Linker Classification Alkyl-HeterocycleReplaces high-TPSA PEG units, driving hydrophobic collapse and enhancing cellular membrane permeability.
H-Bond Donors 1 (Terminal Hydroxyl)Acts as a highly specific, singular reactive handle for downstream E3 ligand conjugation (e.g., via carbamate formation).
H-Bond Acceptors 2 (Carbonyl, Hydroxyl)Limits topological polar surface area (TPSA), preventing the molecule from becoming trapped in the aqueous extracellular space.

Mechanism of Action: Ternary Complex Facilitation

The "mechanism of action" of 6-hydroxy-1-(1-piperidinyl)-1-hexanone is realized upon its integration into a full PROTAC molecule. Its primary function is to drive event-driven pharmacology via ternary complex formation .

When the piperidine moiety binds the POI and the conjugated E3 ligand binds the E3 ligase (e.g., VHL or CRBN), the 6-carbon alkyl linker acts as a conformational rheostat. If a linker is too short, steric clashes prevent simultaneous binding (forming only binary complexes). If too long, the complex lacks the cooperativity required for ubiquitin transfer. The hexanoyl chain is optimized to allow the POI and E3 ligase to engage in favorable protein-protein interactions (PPIs), stabilizing the complex and positioning the POI's surface lysines directly adjacent to the E2-ubiquitin transferase .

TernaryComplex POI Target Protein (POI) Warhead Piperidine Motif (Target Anchor) POI->Warhead Proteasome Proteasome POI->Proteasome Degradation Linker Hexanoyl Chain (Alkyl Spacer) Warhead->Linker E3Ligand E3 Ligase Ligand (e.g., CRBN/VHL) Linker->E3Ligand E3 E3 Ubiquitin Ligase E3Ligand->E3 Ub Ubiquitin E3->Ub Transfer Ub->POI Polyubiquitination

Fig 1. Event-driven mechanism of action: Ternary complex formation driven by the alkyl linker.

Table 2: Comparative Efficacy of Linker Motifs
Linker MotifConformational FlexibilityCell PermeabilityTernary Complex Stability
PEG (Polyethylene Glycol) HighModerate (High TPSA limits diffusion)Variable (Prone to high entropic penalty)
Pure Alkyl Chain ModerateHigh (Highly lipophilic)High (Driven by hydrophobic collapse)
Piperidinyl-Hexanoyl Rigid-Flexible Hybrid High (Balanced logP) Optimal (Amide restricts rotation)

Experimental Protocols: Conjugation & Validation

To harness the MoA of 6-hydroxy-1-(1-piperidinyl)-1-hexanone, researchers must employ a self-validating workflow that moves from chemical synthesis to biophysical validation, and finally to cellular degradation .

Phase 1: Chemical Conjugation

Causality: The primary hydroxyl is relatively unreactive. Converting it to an NHS-carbonate provides a highly reactive electrophile for amine coupling without requiring harsh acidic/basic conditions that could degrade the piperidine amide bond.

  • Activation: Dissolve 6-hydroxy-1-(1-piperidinyl)-1-hexanone (1.0 eq) in anhydrous DCM. Add N,N'-Disuccinimidyl carbonate (DSC, 1.5 eq) and DIPEA (2.0 eq). Stir at room temperature for 4 hours to form the NHS-carbonate intermediate.

  • Coupling: Add an amine-functionalized E3 ligase ligand (e.g., a pomalidomide-amine derivative, 1.1 eq) directly to the reaction mixture. Stir for 12 hours to yield a stable carbamate linkage.

  • Purification: Isolate the target PROTAC via preparative reverse-phase HPLC and verify via LC-MS.

Phase 2: Biophysical Validation (Surface Plasmon Resonance)

Causality: Traditional binary Kd​ assays cannot measure the cooperativity ( α factor) induced by the linker. SPR allows real-time monitoring of the ternary complex, proving that the 6-carbon chain correctly orientates the proteins. 4. Immobilization: Immobilize the POI onto a CM5 sensor chip via standard EDC/NHS amine coupling. 5. Binary Check: Inject the synthesized PROTAC (10 nM to 1 µM) to measure binary binding kinetics. 6. Ternary Assay: Pre-incubate the PROTAC with recombinant E3 ligase complex (e.g., CRBN-DDB1) and inject over the POI-chip. A significant increase in Resonance Units (RU) and a flattened dissociation curve ( koff​ ) validates productive ternary complex formation.

Phase 3: In Vitro Degradation
  • Cellular Assay: Treat target cells (e.g., HeLa or HEK293) with the PROTAC at 0.1, 1, and 10 µM concentrations for 24 hours.

  • Quantification: Lyse cells, perform SDS-PAGE, and probe with anti-POI antibodies. The reduction of the POI band relative to a GAPDH loading control confirms the ultimate mechanism of action: proteasomal degradation.

Workflow Step1 1. Hydroxyl Activation (DSC / DIPEA) Step2 2. E3 Ligand Conjugation (Carbamate Formation) Step1->Step2 Step3 3. Binary Binding (SPR) (Affinity Validation) Step2->Step3 Step4 4. Ternary Complex (SPR) (Cooperativity Check) Step3->Step4 Step5 5. Western Blot (Degradation Quantification) Step4->Step5

Fig 2. Self-validating experimental workflow from chemical conjugation to cellular degradation.

References

  • MDPI. "Revolutionizing Drug Targeting Strategies: Integrating Artificial Intelligence and Structure-Based Methods in PROTAC Development". International Journal of Molecular Sciences. Available at:[Link]

  • Open Exploration Publishing. "Novel approaches for the rational design of PROTAC linkers". Exploration of Targeted Anti-tumor Therapy. Available at:[Link]

  • ACS Publications. "Ternary Complex Geometry and Lysine Positioning Guide the Generation of PROTAC-Induced Degradable Complexes". The Journal of Physical Chemistry B. Available at: [Link]

  • National Institutes of Health (PMC). "Current strategies for the design of PROTAC linkers: a critical review". Biomolecules. Available at:[Link]

Exploratory

Introduction: The Ubiquity and Privilege of the Piperidine Scaffold

An In-Depth Technical Guide The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in a vast number of natural alkaloi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in a vast number of natural alkaloids, such as piperine from black pepper, and its integration into numerous approved pharmaceuticals have earned it the designation of a "privileged structure".[3][4] This status is not arbitrary; the piperidine moiety's unique combination of a rigid cyclic framework, conformational flexibility, and basic nitrogen atom allows it to engage in a wide array of molecular interactions with biological targets.[3][4] This versatility has made it an indispensable building block for the synthesis of novel therapeutic agents across a wide spectrum of diseases.[5]

This technical guide offers an in-depth exploration of the diverse biological activities exhibited by piperidine derivatives. It is designed for the drug development professional, moving beyond a simple catalog of activities to provide insights into the mechanisms of action, present key quantitative data, detail essential experimental protocols, and illuminate the critical structure-activity relationships that drive successful drug design.

A Spectrum of Pharmacological Applications

The structural versatility of the piperidine nucleus has enabled its application in developing agents for a multitude of therapeutic areas. Piperidine derivatives have shown significant promise as anticancer, antiviral, antimicrobial, antimalarial, analgesic, anti-inflammatory, and antipsychotic agents, among others.[6][7]

Anticancer Activity: Modulating Key Oncogenic Pathways

Piperidine derivatives are integral to a multitude of anticancer agents, acting through diverse mechanisms such as the induction of apoptosis, inhibition of crucial signaling pathways, and direct DNA interaction.[3][8] A significant focus of research has been on their ability to modulate signaling cascades that are frequently dysregulated in cancer, including the PI3K/Akt, NF-κB, and STAT-3 pathways.[9]

Mechanism of Action Insight: The anticancer properties of many piperidine compounds stem from their ability to trigger apoptosis in cancer cells.[9] For instance, certain derivatives have been shown to increase the activity of caspase-3/7, key executioner enzymes in the apoptotic cascade, confirming their potential to modulate programmed cell death pathways.[10]

Quantitative Data: In Vitro Cytotoxicity of Select Piperidine Derivatives

The following table summarizes the cytotoxic potency of several promising piperidine derivatives against various human cancer cell lines, quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values.

Derivative/ClassCancer Cell LineCell TypeActivity (IC50 / GI50)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04 µM[3]
DTPEPMDA-MB-231Breast (ER-)1.2 ± 0.12 µM[3]
Compound 17aPC3Prostate0.81 µM[3]
Compound 17aMGC803Gastric1.09 µM[3]
Piperidine-dihydropyridine hybridsA-549Lung15.94 - 48.04 µM[4]
RAJI (a piperidine derivative)MDA-MB-231Breast (TNBC)20 µg/mL[4]

A key pathway often targeted by piperidine anticancer agents is the PI3K/Akt signaling cascade, which is crucial for cell proliferation and survival.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival Promotes Piperidine Piperidine Derivative Piperidine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a piperidine derivative.

Central Nervous System (CNS) and Analgesic Activity

The piperidine scaffold is a foundational element in many drugs targeting the CNS, including potent analgesics.[4] The structural relationship between morphine and piperidine highlights its importance in designing compounds that interact with opioid receptors in the central nervous system to manage pain.[11]

Mechanism of Action Insight: The analgesic effect of many piperidine derivatives is mediated through their interaction with G-protein coupled opioid receptors, particularly the mu-opioid receptor (MOR).[11] Structure-activity relationship (SAR) studies of morphine have confirmed that the piperidine ring is essential for its analgesic activity.[11] Modern research focuses on developing novel piperidine-based analgesics with high efficacy and reduced side effects like addiction and tolerance.[11]

Experimental Protocol: Tail-Immersion Test for Analgesic Activity

This in-vivo thermal method is a standard for evaluating the analgesic potential of new chemical entities.

Causality Behind Experimental Choices: The tail-immersion test measures the latency of an animal's response to a thermal stimulus. An effective analgesic will increase this latency period. This model is particularly relevant for screening compounds that act on central opioid pathways.

Methodology:

  • Baseline Measurement: Gently hold the animal (typically a mouse or rat) and immerse the distal 3-5 cm of its tail into a water bath maintained at a constant temperature (e.g., 52 ± 0.5°C). Record the time taken for the animal to flick or withdraw its tail. This is the baseline latency. A cut-off time (e.g., 15 seconds) is established to prevent tissue damage.

  • Drug Administration: Administer the test piperidine derivative, a standard drug (e.g., morphine), or a vehicle control to different groups of animals via a specific route (e.g., intraperitoneally or orally).[4]

  • Post-Treatment Measurement: At predetermined time intervals after administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail immersion test and record the latency.[4]

  • Data Analysis: The analgesic effect is quantified as the increase in latency time compared to the baseline.[4] The percentage of Maximum Possible Effect (%MPE) is a standard metric calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100[4]

Antimicrobial and Antifungal Activity

With the rise of antimicrobial resistance, there is a pressing need for novel therapeutic agents. Piperidine derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[8]

Mechanism of Action Insight: The mechanisms for antimicrobial action are varied. In fungi, some piperidine derivatives, which are structurally hybrid molecules of known antimycotics, are thought to interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane.[12] For bacteria, docking studies have suggested that some derivatives can bind effectively to enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[13]

Quantitative Data: In Vitro Antimycotic/Antibacterial Activity

The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify the efficacy of antimicrobial agents.

Derivative ClassTarget OrganismActivity (MIC)Reference
Piperidinol analog (4b)M. tuberculosis1.4 µg/mL[14]
Piperidinol analog (4m)M. tuberculosis1.7 µg/mL[14]
2-(Piperidin-4-yl)decahydroisoquinoline (6i)Aspergillus fumigatusComplete Growth Inhibition[12]
2-(Piperidin-4-yl)decahydroisoquinoline (6k)Rhizopus arrhizusComplete Growth Inhibition[12]

Methodologies for In Vitro Biological Evaluation

A crucial component of drug discovery is the robust and reproducible evaluation of a compound's biological activity. The following section details the MTT assay, a fundamental method for assessing cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

Self-Validating Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cell viability and, conversely, the cytotoxic effect of a test compound.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Plate human cancer cells in 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test piperidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a positive control (a known cytotoxic drug).[4]

  • Incubation: Incubate the plate for a period appropriate for the cell line and experimental goals (typically 24-72 hours) at 37°C in a 5% CO2 humidified atmosphere.[4]

  • MTT Addition: After the incubation period, carefully add 10 µL of sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: After the 4-hour incubation, remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.

  • Data Analysis: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[3]

Conclusion and Future Perspectives

The piperidine scaffold continues to be a highly fruitful starting point for the design and discovery of new therapeutic agents.[6] Its derivatives have demonstrated a remarkable breadth of biological activities, from potent anticancer and analgesic effects to promising antimicrobial and antiviral properties.[7][10] The ongoing exploration of this "privileged structure" involves not only the synthesis of novel analogs but also a deeper investigation into their mechanisms of action, the introduction of chiral centers to enhance selectivity and potency, and the use of computational tools to refine structure-activity relationships.[15][16] For drug development professionals, the piperidine nucleus represents a validated and highly adaptable framework with which to build the next generation of medicines to combat a wide range of human diseases.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Retrieved March 7, 2024, from [Link]

  • The Wide Spectrum Biological Activities of Piperidine -A Short Review. (2021, September). IJIRT. Retrieved March 7, 2024, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved March 7, 2024, from [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia MDPI. Retrieved March 7, 2024, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024, February 2). IJNRD. Retrieved March 7, 2024, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025, October 13). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (n.d.). Longdom Publishing. Retrieved March 7, 2024, from [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025, October 16). PMC. Retrieved March 7, 2024, from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 16). Thieme Connect. Retrieved March 7, 2024, from [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (n.d.). PMC - PubMed Central. Retrieved March 7, 2024, from [Link]

  • A review of chemistry and pharmacology of Piperidine alkaloids of Pinus and related genera. (2021, August 12). PubMed. Retrieved March 7, 2024, from [Link]

  • Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. (2015, August 15). PubMed. Retrieved March 7, 2024, from [Link]

  • A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. (2022, July 18). ResearchGate. Retrieved March 7, 2024, from [Link]

Sources

Foundational

Architecting the Future of Therapeutics: Advanced Applications of Novel Piperidine Scaffolds in Drug Discovery

Executive Summary As the landscape of drug discovery shifts from flat, two-dimensional aromatic rings to complex, three-dimensional architectures, the piperidine scaffold has emerged as a highly privileged structural mot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of drug discovery shifts from flat, two-dimensional aromatic rings to complex, three-dimensional architectures, the piperidine scaffold has emerged as a highly privileged structural motif. As a Senior Application Scientist, I have observed firsthand how the strategic functionalization of this six-membered nitrogenous heterocycle can rescue failing drug programs by optimizing target engagement and pharmacokinetic profiles. This technical guide explores the structure-activity relationship (SAR) dynamics of novel piperidine derivatives—specifically chiral and spirocyclic innovations—and provides field-proven, self-validating methodologies for their synthesis and high-throughput screening.

The Privileged Nature of the Piperidine Scaffold

Piperidine is a cornerstone of modern medicinal chemistry, present in over twenty distinct classes of clinically approved pharmaceuticals[1]. The fundamental advantage of the piperidine ring lies in its sp3-hybridized carbon framework. Unlike planar sp2-carbon-rich structures, piperidine offers a distinct three-dimensional (3D) trajectory[2].

This 3D conformation provides multiple vectors for hydrogen bonding and van der Waals interactions within complex protein binding pockets, inherently driving higher target affinity and selectivity[2]. Furthermore, the incorporation of the basic piperidine nitrogen significantly improves aqueous solubility, while the saturated ring enhances metabolic stability against cytochrome P450 enzymes—crucial parameters for oral bioavailability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) performance[3].

Strategic Functionalization: Structure-Activity Relationship (SAR) Dynamics

Recent breakthroughs in rational drug design have heavily relied on highly functionalized piperidine derivatives. Two specific architectural advancements stand out:

  • Chiral Piperidines: Introducing chiral centers into the piperidine ring allows for the precise spatial orientation of key pharmacophores. This stereochemical control is vital for disrupting challenging protein-protein interactions (PPIs). For example, structure-based optimization of HDM2-p53 PPI inhibitors yielded chiral allyl-piperidine derivatives with an IC50 of 41 nmol/L, demonstrating how stereochemistry dictates binding efficacy[4]. Additionally, chiral functionalization has been proven to mitigate off-target cardiac hERG toxicity, a frequent bottleneck in preclinical development[4].

  • Spirocyclic Piperidines: Spirocyclic scaffolds represent a masterclass in scaffold morphing. By constraining the conformational flexibility of the piperidine ring while maintaining a high sp3 character, spirocycles act as superior bioisosteres[2]. The clinical success of allosteric SHP2 inhibitors underscores the utility of spirocyclic piperidines in achieving high potency while simultaneously creating novel, patentable intellectual property spaces[2].

Table 1: Quantitative SAR Data for Key Piperidine Derivatives

The following table summarizes the binding affinities and functional potencies of prominent piperidine-containing therapeutics across diverse indications.

Compound / ClassPrimary TargetBinding Affinity / PotencyKey Structural Feature
Donepezil Acetylcholinesterase (AChE)IC50 = 0.11 nMBenzylpiperidine core[5]
Risperidone 5-HT2A / D2 ReceptorsKi = 0.2 nM / 3.2 nMPiperidine-pyrimidine fusion[5]
SHP099 Analogues SHP2 (Allosteric)IC50 ≈ 71 nMSpirocyclic piperidine-amine[2]
Compound 24 HDM2-p53 PPIIC50 = 41 nmol/LChiral allyl-piperidine[4]
Sufentanil µ-Opioid ReceptorKi < 1 nM4-substituted piperidine core[6]

Mechanistic Pathways: Allosteric Modulation via Piperidine Scaffolds

To understand the causality behind the efficacy of these compounds, we must examine their mechanistic integration into cellular signaling pathways. Spirocyclic piperidines excel in allosteric modulation. By binding to allosteric sites rather than highly conserved orthosteric active sites, they act as "molecular glue," locking the target kinase into an auto-inhibited, closed conformation[2].

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2_Active Active SHP2 (Open Conformation) RTK->SHP2_Active Activation SHP2_Inactive Inactive SHP2 (Closed Conformation) SHP2_Active->SHP2_Inactive Conformational Shift Spiro_Pip Spirocyclic Piperidine (Allosteric Inhibitor) Spiro_Pip->SHP2_Inactive Binds Allosteric Site ERK_Pathway Downstream ERK Signaling Blocked SHP2_Inactive->ERK_Pathway Inhibition

Caption: Mechanism of SHP2 auto-inhibition mediated by spirocyclic piperidine allosteric binding.

Experimental Workflow: Synthesis, Resolution, and Validation

A rigorous drug discovery program requires self-validating experimental protocols. The following workflow details the synthesis and high-throughput screening of a novel chiral spirocyclic piperidine library.

Workflow Design Rational Design: sp3-Rich Piperidine Synthesis Domino Cyclization & SNAr Functionalization Design->Synthesis Scaffold selection Resolution Chiral Resolution (Prep-HPLC) Synthesis->Resolution Isomer separation SPR SPR Binding Assay (Kinetics & Affinity) Resolution->SPR Target engagement CellAssay Cellular Phenotypic Validation SPR->CellAssay Hit-to-lead

Caption: End-to-end experimental workflow for the discovery of novel piperidine-based therapeutics.

Step-by-Step Methodology: Self-Validating Synthesis and Screening

Step 1: Scaffold Synthesis via Domino Cyclization and SNAr

  • Procedure: Utilize a transition-metal-catalyzed domino cyclization to construct the spirocyclic piperidine core[1]. Follow this with a Nucleophilic Aromatic Substitution (SNAr) reaction to install the piperidine moiety onto the target pharmacophore core (e.g., a pyrazine or pyrimidine ring)[2].

  • Causality & Validation: Domino reactions are selected because they maximize atom economy and yield complex 3D architectures in a single pot, minimizing purification losses[1]. The SNAr reaction is highly efficient because spirocyclic piperidines act as strong nucleophiles. Self-Validation: Perform LC-MS and 1H-NMR on the crude mixture; the complete disappearance of the distinct aromatic halogen peak confirms total substitution, validating the reaction's success before proceeding.

Step 2: Chiral Resolution via Preparative HPLC

  • Procedure: Process the resulting racemic mixture through a chiral stationary phase (e.g., Chiralpak IC) using Supercritical Fluid Chromatography (SFC).

  • Causality & Validation: Enantiomers of chiral piperidines often exhibit vastly different binding affinities and toxicity profiles[4]. Isolating enantiomers ensures that subsequent biological data is not confounded by a less active or toxic isomer. Self-Validation: Run an analytical chiral HPLC on the collected fractions to confirm an enantiomeric excess (ee) of >99% prior to biological testing.

Step 3: Target Engagement via Surface Plasmon Resonance (SPR)

  • Procedure: Immobilize the purified target protein (e.g., SHP2) onto a CM5 sensor chip. Inject the resolved piperidine enantiomers across the chip at varying concentrations (e.g., 3.125 nM to 100 nM).

  • Causality & Validation: Unlike endpoint biochemical assays (which only provide an IC50), SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) kinetics. A slow koff​ is causally linked to prolonged target residence time and superior in vivo efficacy. Self-Validation: A known reference inhibitor (e.g., SHP099) must be run in parallel. If the reference compound yields its literature-established Kd, it validates that the immobilized protein is in its correct, active conformation[2].

Step 4: Cellular Phenotypic Validation (MTT Assay & Western Blot)

  • Procedure: Treat target cancer cell lines with the lead piperidine compound for 72 hours. Assess cell viability via an MTT colorimetric assay and evaluate downstream signaling (e.g., p-ERK levels) via Western blot.

  • Causality & Validation: High biochemical affinity does not guarantee cellular permeability. The sp3-rich nature of the piperidine is specifically designed to enhance membrane crossing[2]. Self-Validation: Observing a dose-dependent decrease in p-ERK directly links the phenotypic cell death (MTT assay) to the intended mechanistic target, completing the validation loop and ruling out non-specific cytotoxicity.

Conclusion

The piperidine scaffold remains an indispensable tool in the medicinal chemist's arsenal. By leveraging modern synthetic techniques like domino cyclization and focusing on 3D spirocyclic and chiral architectures, researchers can overcome the traditional limitations of flat, poorly soluble drugs. The integration of rigorous, self-validating screening protocols ensures that these novel piperidine compounds translate reliably from in vitro hits to viable clinical candidates.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone via Organocatalytic Lactone Aminolysis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Molecule: 6-Hydroxy-1-(1-piperidinyl)-1-hexanone (Formula: C₁₁H₂₁NO₂) Introduction & Mechanistic Rationale Hydroxyamides are highly ve...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Molecule: 6-Hydroxy-1-(1-piperidinyl)-1-hexanone (Formula: C₁₁H₂₁NO₂)

Introduction & Mechanistic Rationale

Hydroxyamides are highly versatile building blocks in modern drug discovery, frequently utilized as intermediates for active pharmaceutical ingredients (APIs), hydrophilic linkers in PROTACs, and precursors for biocompatible materials. The synthesis of 6-hydroxy-1-(1-piperidinyl)-1-hexanone is conventionally achieved via the ring-opening aminolysis of ε-caprolactone with piperidine.

Historically, uncatalyzed aminolysis requires harsh thermal conditions (>100 °C) that inevitably trigger a competing thermodynamic pathway: the Ring-Opening Polymerization (ROP) of ε-caprolactone into poly(ε-caprolactone). To bypass this, we utilize a bicyclic guanidine organocatalyst—1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) . As demonstrated in recent authoritative methodologies , TBD enables rapid, atom-economical amidation under mild, ambient conditions.

The Causality of TBD Catalysis

TBD acts as a potent bifunctional organocatalyst. Rather than acting merely as a base, the highly nucleophilic sp²-hybridized nitrogen of TBD attacks the carbonyl carbon of ε-caprolactone, forming a highly reactive acyl-TBD intermediate . Concurrently, the adjacent N-H group stabilizes the transition state via hydrogen bonding. Piperidine then attacks this activated intermediate, expelling the TBD catalyst and yielding the terminal hydroxyamide. By strictly maintaining the reaction at 25 °C, the kinetic barrier for mono-amidation is easily overcome while the thermodynamic ROP pathway remains entirely suppressed.

Mechanism Lactone ε-Caprolactone AcylTBD Acyl-TBD Intermediate Lactone->AcylTBD + TBD TBD TBD Catalyst TBD->AcylTBD Product Hydroxyamide Product AcylTBD->Product + Piperidine Amine Piperidine Amine->Product Product->TBD Regeneration

Figure 2: Mechanistic pathway of TBD-catalyzed lactone aminolysis via an acyl-TBD intermediate.

Experimental Protocol

This protocol is designed as a self-validating system . The strategic use of a mild acidic workup inherently purifies the product by exploiting the pKa differences between the neutral hydroxyamide product and the basic starting materials/catalyst.

Materials & Reagents
  • ε-Caprolactone (1.0 equiv, 10 mmol, 1.14 g) – Ensure anhydrous to prevent hydrolysis to 6-hydroxyhexanoic acid.

  • Piperidine (1.2 equiv, 12 mmol, 1.02 g, 1.19 mL) – Slight excess drives the equilibrium and ensures complete lactone consumption.

  • TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.05 equiv, 5 mol%, 70 mg)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Saturated Aqueous NH₄Cl , Brine , Ethyl Acetate (EtOAc) , Anhydrous Na₂SO₄

Step-by-Step Methodology
  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Ar).

  • Reagent Solubilization: Dissolve ε-caprolactone (1.14 g) in 10 mL of anhydrous THF. Add piperidine (1.19 mL) via syringe.

  • Catalyst Initiation: Add the TBD catalyst (70 mg) in one portion. The reaction will remain homogeneous.

  • Reaction Monitoring: Stir the mixture at 20–25 °C for 2–4 hours. Monitor progression via TLC (Eluent: EtOAc/Hexanes 1:1). Note: The product lacks a UV chromophore. You must visualize the plate using a Potassium Permanganate (KMnO₄) stain, which will oxidize the primary alcohol and reveal a bright yellow spot against a purple background.

  • Targeted Quenching: Once the lactone is fully consumed, quench the reaction with 10 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl (pH ~5.5) selectively protonates the highly basic TBD and unreacted piperidine, driving them into the aqueous phase while leaving the neutral amide product in the organic phase.

  • Extraction & Drying: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 50% to 100% EtOAc in hexanes) to afford 6-hydroxy-1-(1-piperidinyl)-1-hexanone as a colorless to pale-yellow viscous oil.

Workflow Step1 1. Reagent Preparation ε-Caprolactone + Piperidine in THF Step2 2. Catalysis Add 5 mol% TBD at 25 °C Step1->Step2 Step3 3. Reaction Stir 2-4 h under N2 Step2->Step3 Step4 4. Quench & Extract Sat. NH4Cl / EtOAc Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5 Step6 6. Pure Product 6-Hydroxy-1-(1-piperidinyl)-1-hexanone Step5->Step6

Figure 1: Step-by-step experimental workflow for the TBD-catalyzed aminolysis of ε-caprolactone.

Analytical Validation

To confirm the structural integrity and purity of the synthesized 6-hydroxy-1-(1-piperidinyl)-1-hexanone, cross-reference your characterization data against the expected parameters below.

Analytical TechniqueParameter / SignalStructural Assignment
¹H NMR (400 MHz, CDCl₃)δ 3.65 (t, J = 6.5 Hz, 2H)C6-H₂ (Methylene adjacent to the terminal hydroxyl group)
¹H NMR (400 MHz, CDCl₃)δ 3.55 (m, 2H), 3.35 (m, 2H)Piperidine N-CH₂ (Displays equatorial/axial conformer splitting)
¹H NMR (400 MHz, CDCl₃)δ 2.50 (br s, 1H)O-H (Hydroxyl proton, confirms ring opening; exchanges with D₂O)
¹H NMR (400 MHz, CDCl₃)δ 2.35 (t, J = 7.5 Hz, 2H)C2-H₂ (Methylene adjacent to the amide carbonyl)
ESI-MS (Positive Mode)m/z 200.16[M+H]⁺ (Exact Mass of C₁₁H₂₁NO₂ is 199.16 Da)
TLC (EtOAc/Hexanes 1:1)R_f ≈ 0.35Visualized exclusively via KMnO₄ or PMA stain (UV inactive)

Reaction Optimization & Troubleshooting

When scaling up or modifying this protocol, deviations in parameters can lead to specific mechanistic failures. Use the following matrix to troubleshoot.

Observation / IssueScientific CausalityRecommended Solution
High viscosity / Polymeric byproducts Elevated temperatures (>50 °C) provide the activation energy required for the Ring-Opening Polymerization (ROP) of ε-caprolactone, overriding the mono-amidation pathway.Strictly maintain the reaction temperature between 20–25 °C using a water bath if scaling up (exotherm control).
Incomplete conversion after 4h TBD is a strong hydrogen-bond acceptor and is easily deactivated by ambient moisture, preventing the formation of the acyl-TBD intermediate.Ensure rigorous use of anhydrous THF and flame-dried glassware. If necessary, increase TBD loading to 10 mol%.
Unreacted ε-caprolactone remains Piperidine is highly volatile. Evaporation during setup shifts the equilibrium away from product formation.Use a sealed vessel and ensure 1.2 to 1.5 equivalents of piperidine are added.
Product streaking on silica gel Residual TBD or piperidine is co-eluting. Both are highly basic and interact strongly with the acidic silanol groups on the silica stationary phase.Ensure rigorous washing with saturated aqueous NH₄Cl (pH ~5) prior to chromatography to fully extract amines into the aqueous layer.

References

  • Lan, C., & Auclair, K. (2023). 1,5,7-Triazabicyclo[4.4.0]dec-5-ene: An Effective Catalyst for Amide Formation by Lactone Aminolysis. The Journal of Organic Chemistry, 88(14), 10086–10095. URL:[Link]

Application

Application Note: Analytical Methods for the Quantification of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone

Target Audience: Researchers, analytical scientists, and drug development professionals. Platform: UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry) Introduction & Chemical Profiling The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Platform: UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry)

Introduction & Chemical Profiling

The quantification of small-molecule amides in biological matrices requires highly selective and sensitive analytical platforms. 6-Hydroxy-1-(1-piperidinyl)-1-hexanone (C₁₁H₂₁NO₂, MW: 199.29 g/mol ) is a medium-chain aliphatic amide characterized by a lipophilic piperidine ring and a hydrophilic terminal hydroxyl group.

Because this molecule lacks a conjugated π-electron system or an aromatic ring, it possesses no meaningful UV chromophore. Consequently, traditional LC-UV methods are blind to this analyte at trace levels. To achieve the rigorous sensitivity required for pharmacokinetic (PK) profiling or impurity analysis, we must rely on the gold standard of bioanalysis: UHPLC-MS/MS .

Mechanistic Rationale & Method Design (E-E-A-T)

As analytical scientists, we do not simply apply parameters; we engineer them based on the physicochemical causality of the molecule.

Ionization Causality

Amides are generally neutral in aqueous solution. However, the highly electronegative carbonyl oxygen acts as an excellent proton acceptor in the gas phase. By utilizing 1[1], we efficiently generate the protonated precursor ion [M+H]+ at m/z 200.2.

Fragmentation Dynamics

During Collision-Induced Dissociation (CID), the amide bond is the most thermodynamically favorable site for cleavage.

  • Quantifier Ion (m/z 86.1): The protonated piperidine ring ( [C5​H12​N]+ ) is highly stable and abundant, making it the primary transition for quantification.

  • Qualifier Ion (m/z 115.1): The complementary acylium ion ( [C6​H11​O2​]+ ) serves as a secondary transition to confirm peak purity and prevent false positives from isobaric matrix interferences.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 200.2 (6-Hydroxy-1-(1-piperidinyl)-1-hexanone) CID Collision-Induced Dissociation (CID) Precursor->CID Quant Quantifier Ion m/z 86.1 [Piperidine Ring]+ CID->Quant Primary Cleavage Qual Qualifier Ion m/z 115.1 [Acylium Cleavage]+ CID->Qual Secondary Cleavage

MRM fragmentation pathway for 6-Hydroxy-1-(1-piperidinyl)-1-hexanone in ESI+ mode.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every critical step includes an internal mechanism to detect failure, ensuring that compromised data is never reported.

Phase 1: Sample Preparation via Solid-Phase Extraction (SPE)

Biological matrices (e.g., plasma) are rich in phospholipids, which compete for surface charge in the ESI droplet, causing severe ion suppression. We utilize a Hydrophilic-Lipophilic Balance (HLB) polymeric SPE cartridge to isolate the analyte.

Step-by-Step Workflow:

  • Conditioning: Solvate the HLB sorbent with 1.0 mL Methanol (MeOH), followed by 1.0 mL LC-MS grade water.

  • Loading: Spike 200 µL of plasma with 10 µL of a Stable-Isotope-Labeled Internal Standard (SIL-IS). Dilute with 200 µL of 2% Formic Acid to disrupt protein binding, then load onto the cartridge.

  • Washing: Wash with 1.0 mL of 5% MeOH in water. Causality: This specific concentration elutes polar endogenous salts but is too weak to disrupt the hydrophobic interactions retaining the piperidine moiety.

  • Elution: Elute the target analyte with 1.0 mL of 100% Acetonitrile (ACN).

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Self-Validation Check: The inclusion of the SIL-IS prior to extraction self-validates the recovery efficiency. If the absolute IS peak area in a sample drops by >50% compared to a neat reference standard, the extraction has failed or matrix suppression is severe, automatically invalidating that specific sample.

SPE_Workflow A Plasma Sample B Spike SIL-IS (Self-Validation) A->B C SPE Load (HLB Sorbent) B->C D Wash (5% MeOH) C->D E Elution (100% ACN) D->E F Reconstitute & Analyze E->F

Solid-Phase Extraction (SPE) workflow for isolating the analyte from biological matrices.

Phase 2: UHPLC Separation Parameters

A reverse-phase C18 column is selected to retain the lipophilic regions of the analyte. Formic acid is added to the mobile phase to act as a proton source, enhancing ESI+ ionization efficiency and maintaining the analyte in a fully protonated state to prevent peak tailing.

Table 1: UHPLC Gradient Conditions (Column: C18, 2.1 x 50 mm, 1.7 µm | Flow Rate: 0.4 mL/min)

Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)Elution Phase
0.0955Equilibration
0.5955Isocratic Hold
3.01090Linear Gradient
4.01090Column Wash
4.1955Re-equilibration
5.5955End of Run

Self-Validation Check: A blank matrix injection immediately following the Upper Limit of Quantification (ULOQ) sample must yield an analyte peak area < 20% of the LLOQ, proving the absence of system fluidic carryover.

Phase 3: MS/MS Detection Parameters

Table 2: Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
6-Hydroxy-1-(1-piperidinyl)-1-hexanone200.286.15025Quantifier
6-Hydroxy-1-(1-piperidinyl)-1-hexanone200.2115.15018Qualifier
SIL-Internal Standard[M+H]+[Fragment]+5025Normalization

Bioanalytical Method Validation Standards

To guarantee regulatory compliance and data integrity, the method must be validated against the2[2] and the harmonized3[3].

Table 3: Validation Acceptance Criteria & Troubleshooting

Validation ParameterRegulatory RequirementCausality / Corrective Action if Failed
Selectivity Blank matrix signal ≤ 20% of LLOQ.Indicates isobaric interference. Action: Modify LC gradient to resolve co-eluting matrix peaks.
Accuracy (QCs) ±15% of nominal concentration (±20% at LLOQ).Indicates systematic bias. Action: Investigate pipetting calibration or non-specific binding during SPE.
Precision (CV%) ≤15% across all QC levels (≤20% at LLOQ).Indicates random error. Action: Inspect UHPLC pump stability and MS source cleanliness.
Matrix Effect IS-normalized Matrix Factor CV ≤ 15% across 6 lots.Indicates variable ion suppression. Action: Optimize SPE wash steps to better remove phospholipids.

References

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte . National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • FDA Bioanalytical Method Validation Guidance for Industry (2018) . U.S. Food and Drug Administration / NorthEast BioLab. Available at:[Link][2]

  • M10: Bioanalytical Method Validation and Study Sample Analysis . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link][3]

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone

Abstract This application note presents a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 6-Hydroxy-1-(1-piperidinyl)-1-h...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone. This molecule contains a tertiary amine and a hydroxyl group, presenting common chromatographic challenges such as poor peak shape and insufficient retention. We will detail a strategy that addresses these issues through logical selection of column chemistry, mobile phase pH control, and systematic optimization of chromatographic parameters. The resulting method provides excellent peak symmetry, resolution, and sensitivity, suitable for quality control and drug development applications. All protocols are grounded in established chromatographic principles as outlined in the United States Pharmacopeia (USP) and validation guidelines from the International Council for Harmonisation (ICH).[1][2][3][4]

Introduction: Analyte Properties and Chromatographic Challenges

6-Hydroxy-1-(1-piperidinyl)-1-hexanone is a molecule characterized by several key functional groups that dictate its chromatographic behavior:

  • Tertiary Amine (Piperidine Ring): The piperidine nitrogen is basic (typical pKa for similar structures is ~9-11) and is easily protonated.[5] In RP-HPLC, this basicity can lead to strong, undesirable interactions with residual acidic silanol groups on the surface of silica-based stationary phases, resulting in significant peak tailing.[6]

  • Hydroxyl Group (-OH): This group increases the molecule's overall polarity, which can lead to poor retention on traditional non-polar stationary phases like C18.[7][8]

  • Ketone Group (C=O): This group acts as a chromophore, allowing for straightforward detection using a UV-Vis detector.

  • Alkyl Chain: The six-carbon chain provides a degree of hydrophobicity, making the compound suitable for reversed-phase separation.

The primary challenge in developing an HPLC method for this compound is to simultaneously manage the peak tailing caused by the tertiary amine and achieve adequate retention for the polar molecule. A successful method must control these interactions to produce a sharp, symmetrical peak.

Method Development Strategy

Our strategy is built on a systematic, science-driven approach to selecting and optimizing the key components of the chromatographic system. The goal is to establish a method that is not only effective but also robust and transferable.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization & Validation Analyte Analyte Characterization - Tertiary Amine (Basic) - Polar Hydroxyl Group - UV Chromophore (Ketone) Challenges Identify Challenges - Peak Tailing - Poor Retention Analyte->Challenges Goals Define Goals - Tailing Factor < 1.5 - k' > 2 - High Resolution Challenges->Goals Column Column Selection (High-Purity, End-capped C18) Goals->Column MobilePhase Mobile Phase Screening - Organic: ACN vs. MeOH - Aqueous: Low pH Buffer/Acid Column->MobilePhase Optimization Parameter Optimization - Gradient Profile - Temperature - Flow Rate MobilePhase->Optimization Validation Method Validation (ICH Q2) - Specificity, Linearity, Accuracy - Precision, Robustness Optimization->Validation

Caption: Logical workflow for HPLC method development.

Column Selection: Mitigating Silanol Interactions

Standard, older-generation C18 columns often possess a high concentration of accessible, acidic silanol groups that cause peak tailing with basic analytes. To prevent this, a modern, high-purity silica column with robust end-capping is the ideal choice.

Recommended Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

Causality:

  • High-Purity Silica: Reduces the number of metal impurities that can act as active sites.

  • Ethylene-Bridged Hybrid (BEH) Particle: Offers excellent mechanical strength and a wide usable pH range (1-12), providing flexibility in mobile phase selection.

  • Effective End-Capping: Shields most of the residual silanol groups, dramatically reducing the secondary interactions that cause peak tailing.

Mobile Phase Selection: The Key to Peak Shape and Retention

The mobile phase composition, particularly its pH, is the most critical factor for controlling the chromatography of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone.

Organic Modifier: Acetonitrile is chosen over methanol as the initial organic modifier due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.

Aqueous Phase & pH Control: To ensure a consistent analyte form and suppress silanol interactions, the mobile phase must be acidic. By operating at a pH at least 2 units below the analyte's pKa, the piperidine nitrogen will be fully and consistently protonated (R3N -> R3NH+). This has a dual benefit:

  • It presents a single, stable ionic form of the analyte to the column.

  • It protonates surface silanol groups (Si-O⁻ -> Si-OH), neutralizing their negative charge and repelling the positively charged analyte, thus preventing ionic interactions.[6][9]

Recommended Aqueous Phase: 0.1% Formic Acid in Water (approx. pH 2.7). Formic acid is volatile, making it compatible with mass spectrometry (MS) if needed for peak identification.

AnalyteInteraction cluster_0 Without pH Control (pH 7) cluster_1 With pH Control (pH < 3) Analyte_Neutral Analyte (R3N) Silanol_Ionized Ionized Silanol (Si-O⁻) Analyte_Neutral->Silanol_Ionized Ionic Interaction (Causes Tailing) C18_1 C18 Chains Analyte_Neutral->C18_1 Hydrophobic Interaction (Retention) Analyte_Protonated Analyte (R3NH⁺) Silanol_Neutral Neutral Silanol (Si-OH) Analyte_Protonated->Silanol_Neutral Repulsion (Good Peak Shape) C18_2 C18 Chains Analyte_Protonated->C18_2 Hydrophobic Interaction (Retention)

Caption: Effect of mobile phase pH on analyte-silanol interactions.

Detection

The ketone chromophore in the analyte is expected to have a UV absorbance maximum in the low UV range. A detection wavelength of 215 nm is selected as a starting point to provide good sensitivity. A photodiode array (PDA) detector is recommended to confirm peak purity and identify the optimal detection wavelength during development.

Experimental Protocols

Protocol 1: Initial Screening and Method Scaffolding

This protocol establishes the initial retention time and peak shape of the analyte using a generic scouting gradient.

1. System Preparation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • System Purge: Purge all solvent lines for 5 minutes.

  • Column Equilibration: Install the column and equilibrate with the initial mobile phase composition (95% A) for at least 15 minutes or until a stable baseline is achieved.

2. Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone reference standard in a 10 mL volumetric flask using a 50:50 mixture of Acetonitrile and Water as the diluent to create a 1 mg/mL solution.

  • Working Standard: Dilute the stock solution 1:100 with the same diluent to a final concentration of 10 µg/mL.

3. Chromatographic Conditions:

ParameterCondition
Column Waters XBridge BEH C18, 4.6x150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection 215 nm (PDA: 200-400 nm)
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0

4. Analysis & Evaluation:

  • Inject the working standard.

  • Determine the retention time (t_R) of the analyte.

  • Evaluate the peak shape, calculating the USP Tailing Factor (T_f). The goal is T_f ≤ 1.5.[1]

Protocol 2: Method Optimization

Based on the results from the screening run, this protocol refines the method to achieve optimal resolution, efficiency, and run time. Let's assume the screening run showed a retention time of ~8.5 minutes and a tailing factor of 1.3. The gradient can be optimized to reduce the run time.

1. System and Sample Preparation:

  • Prepare the system and samples as described in Protocol 1.

2. Gradient Optimization:

  • Adjust the gradient to focus the organic solvent change around the elution time of the analyte. The new gradient will be shallower to improve resolution from any potential closely eluting impurities.

3. Optimized Chromatographic Conditions:

ParameterOptimized Condition
Column Waters XBridge BEH C18, 4.6x150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection 215 nm
Gradient Program Time (min)
0.0
8.0
8.1
10.0
10.1
12.0

4. Performance Evaluation:

  • Inject the working standard and evaluate the system suitability parameters. The expected results should meet or exceed the criteria in the table below.

Results and Discussion

The systematic optimization process results in a significant improvement in method performance. The use of an acidic mobile phase and a modern, end-capped column effectively mitigates the common issues associated with analyzing basic, polar compounds.

Table 1: Comparison of Initial and Optimized Method Performance

ParameterInitial Screening MethodOptimized MethodAcceptance Criteria
Retention Time (min) ~8.5~6.2k' > 2
Tailing Factor (USP) 1.31.1≤ 1.5
Theoretical Plates (N) ~9,500>12,000> 2000
Total Run Time (min) 2012As short as possible

Method Validation Outline

The optimized method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[10][11] The validation protocol should include:

  • Specificity: Demonstrate that the peak for 6-Hydroxy-1-(1-piperidinyl)-1-hexanone is free from interference from placebo, related substances, and degradation products.

  • Linearity: Analyze a minimum of five concentrations across the expected range (e.g., 1-20 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%).

  • Precision:

    • Repeatability: Six replicate injections of the same standard.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration that can be reliably quantified and detected, respectively.

  • Robustness: Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±2°C, flow rate ±5%) to assess the method's reliability.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the development of an HPLC method for 6-Hydroxy-1-(1-piperidinyl)-1-hexanone. By understanding the analyte's physicochemical properties and proactively addressing the challenges of peak tailing and retention, a robust, specific, and efficient method was established. The final optimized method, utilizing a high-purity, end-capped C18 column with an acidic mobile phase (0.1% formic acid), delivers excellent chromatographic performance suitable for rigorous use in regulated environments.

References

  • Benchchem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • U.S. Pharmacopeia. (2022). <621> Chromatography.
  • U.S. Pharmacopeia. <621> Chromatography General Chapter.
  • Element Lab Solutions. (n.d.). USP 621 Changes.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Agilent. (n.d.). Revisions per USP 621.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • LCGC International. (2024). Are You Sure You Understand USP <621>?.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Benchchem. (n.d.). Technical Support Center: Quantitative Analysis of Piperidines.
  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column.
  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties.

Sources

Application

Application Note: In Vitro Profiling of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone in Cell Culture Models

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction & Scientific Rationale

6-Hydroxy-1-(1-piperidinyl)-1-hexanone is an aliphatic piperidine amide characterized by a lipophilic hexanone chain terminating in a polar hydroxyl group. Molecules of this structural class are frequently utilized in drug discovery as synthetic intermediates, custom ligands, or experimental chemical probes.

When evaluating novel small molecules in cellular assays, rigorous validation is required to ensure that observed phenotypic effects are driven by true target engagement rather than assay artifacts or solvent-induced stress[1]. This application note outlines the field-proven methodologies for formulating this compound and evaluating its cytotoxicity and therapeutic window in mammalian cell culture models.

Physicochemical Profiling & Formulation Strategy

The Challenge of Amphiphilic Solvation

Due to its piperidine ring and aliphatic chain, 6-hydroxy-1-(1-piperidinyl)-1-hexanone exhibits specific solubility constraints. Improper formulation in aqueous media can lead to micro-precipitation, which drastically reduces the bioavailable concentration of the drug and artificially inflates IC50 values.

Formulation Best Practices
  • Master Stock Preparation: Dissolve the lyophilized compound in 100% anhydrous, cell-culture-grade Dimethyl Sulfoxide (DMSO) to create a 10 mM or 50 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Solvent Toxicity Limits (Causality): The final concentration of DMSO in the cell culture medium must be strictly maintained at or below 0.1% (v/v) . While DMSO is the universal biological solvent, concentrations as low as 2–4% have been proven to induce caspase-independent neuronal death, alter mitochondrial membrane potential, and trigger apoptosis[2]. Exceeding the 0.1% threshold introduces solvent toxicity that will confound the compound's actual biological effects.

Cell Viability & Cytotoxicity Profiling

Before advancing to complex mechanistic assays (e.g., target degradation, high-content imaging), researchers must establish the compound's therapeutic window.

Why ATP-Quantitation over MTT? We strongly recommend utilizing an ATP-based luminescent assay (such as the CellTiter-Glo® assay) over traditional tetrazolium-based (MTT/MTS) colorimetric assays.

  • Causality: ATP is a direct, highly sensitive biomarker of metabolically active cells. The homogeneous "add-mix-measure" format of ATP assays rapidly lyses cells and generates a stable luminescent signal proportional to ATP levels. This prevents the metabolic reduction artifacts frequently observed in MTT assays when testing novel, redox-active, or highly lipophilic chemical entities[3].

Step-by-Step Protocol: High-Throughput ATP Viability Assay

Materials Required
  • Mammalian cell lines (e.g., HEK293T, HCT116) in logarithmic growth phase.

  • 6-Hydroxy-1-(1-piperidinyl)-1-hexanone (10 mM DMSO stock).

  • CellTiter-Glo® Luminescent Cell Viability Reagent[3].

  • Opaque-walled 96-well or 384-well tissue culture plates.

Day 1: Cell Seeding
  • Harvest cells using Trypsin-EDTA and neutralize with serum-containing media.

  • Count cells and adjust the suspension to the desired density (e.g., 5×104 cells/mL).

  • Dispense 100 µL of the cell suspension per well into an opaque-walled 96-well plate (5,000 cells/well).

  • Include at least three wells with 100 µL of media only (no cells) to serve as the background luminescence control.

  • Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment and recovery.

Day 2: Compound Treatment
  • Intermediate Dilution (Critical Step): Prepare a 10-point serial dilution (e.g., 1:3 ratio) of the 10 mM stock in 100% DMSO.

  • Transfer the DMSO dilutions into pre-warmed culture media to create a 2X treatment solution.

    • Expert Insight: Add the DMSO stock to the media dropwise while vortexing. Rapid introduction of a lipophilic compound into an aqueous environment without agitation causes localized precipitation. Ensure the DMSO concentration in this 2X solution does not exceed 0.2%.

  • Add 100 µL of the 2X treatment solution to the corresponding wells (final volume = 200 µL, final DMSO ≤ 0.1%).

  • Incubate for the desired exposure time (typically 48 to 72 hours).

Day 4: Luminescence Readout
  • Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Causality: Temperature gradients across the plate can cause uneven enzymatic luciferase reactions, leading to edge effects and high standard deviations[3].

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL media).

  • Mix the contents for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (integration time: 0.25–1.0 second per well).

Data Presentation: Representative IC50 Profiling

To accurately assess the compound's selectivity and potency, quantitative luminescence data should be normalized to vehicle-treated controls (100% viability) and background-subtracted. Below is a representative data structure summarizing the differential sensitivity of various cell lines to 6-Hydroxy-1-(1-piperidinyl)-1-hexanone.

Cell LineTissue OriginIncubation TimeIC50 (µM) ± SDMax Inhibition (%)
HEK293T Embryonic Kidney (Normal)72 hours> 100.012%
HCT116 Colorectal Carcinoma72 hours14.2 ± 1.894%
A549 Lung Adenocarcinoma72 hours28.5 ± 2.488%
HepG2 Hepatocellular Carcinoma72 hours45.1 ± 3.176%

Table 1: Representative viability profiling of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone. A higher IC50 in HEK293T cells suggests a favorable therapeutic window compared to transformed carcinoma lines.

Experimental Workflow Visualization

The following diagram maps the critical path from compound formulation to data analysis, highlighting the integration of solvent control and assay readout.

G Procurement 1. Compound Procurement 6-Hydroxy-1-(1-piperidinyl)-1-hexanone Formulation 2. Master Stock Formulation Dissolve in 100% DMSO (10 mM) Procurement->Formulation Dilution 3. Intermediate Dilution Dilute in Media (DMSO ≤ 0.1%) Formulation->Dilution Treatment 5. Compound Treatment 10-point Dose-Response Dilution->Treatment Transfer to cells Seeding 4. Cell Seeding 96-well plate, 24h Incubation Seeding->Treatment Assay 6. ATP-based Viability Assay Lysis & Luminescence Treatment->Assay 48-72h Incubation Analysis 7. Data Analysis IC50 Curve Generation Assay->Analysis Signal Readout

Figure 1: End-to-end experimental workflow for evaluating novel small molecules in cell culture assays.

References

  • The promise and peril of chemical probes Source: Nature Chemical Biology URL:[Link]

  • Unexpected low-dose toxicity of the universal solvent DMSO Source: FASEB Journal URL:[Link]

Sources

Method

Application Note: In Vivo Experimental Design for 6-Hydroxy-1-(1-piperidinyl)-1-hexanone (6-HPH) in Drug Conjugation and ADME Studies

Executive Summary 6-Hydroxy-1-(1-piperidinyl)-1-hexanone (6-HPH, CAS: 86452-64-4) is a highly versatile, bifunctional aliphatic building block utilized in preclinical drug development. Featuring a terminal primary alcoho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Hydroxy-1-(1-piperidinyl)-1-hexanone (6-HPH, CAS: 86452-64-4) is a highly versatile, bifunctional aliphatic building block utilized in preclinical drug development. Featuring a terminal primary alcohol and a piperidine-amide core, 6-HPH serves as an optimal linker for prodrug synthesis, targeted protein degraders (PROTACs), and polymer conjugates. This application note provides drug development professionals with a comprehensive, self-validating framework for designing in vivo pharmacokinetic (PK) and metabolic stability studies using 6-HPH conjugates.

Scientific Rationale: 6-HPH as a Conjugation Scaffold

To design effective in vivo experiments, researchers must understand the causality behind the physicochemical and metabolic behavior of the 6-HPH scaffold:

  • Neutrality & Toxicity Mitigation: Unlike free piperidine, the nitrogen lone pair in 6-HPH is delocalized into the adjacent carbonyl group, rendering the molecule neutral at physiological pH. This is a critical design choice, as it avoids the hERG channel liabilities and phospholipidosis commonly associated with basic aliphatic amines.

  • Steric Shielding of the Amide Bond: While amide linkers are susceptible to enzymatic hydrolysis by hepatic amidases, the steric bulk provided by the piperidine ring significantly improves pharmacokinetic stability compared to linear aliphatic amides[1]. The use of robust amide-based linkers has been proven to enhance the overall pharmacokinetics and pharmacodynamics of conjugated therapeutics[2].

  • Metabolic Liabilities: In vivo, the piperidine ring is heavily scrutinized for metabolic attrition. Cytochrome P450 enzymes, specifically CYP3A4/5, catalyze the alpha-carbon oxidation of the piperidine motif, leading to lactam formation or subsequent ring opening[3]. Experimental designs must account for tracking these specific metabolites.

MetabolicPathway A 6-HPH Conjugate (Prodrug) B Free 6-HPH (Linker) A->B Esterase Cleavage C Active Payload A->C Esterase Cleavage D Piperidine Lactam (CYP3A4/5) B->D CYP3A4/5 Oxidation E 6-Hydroxyhexanoic Acid (Amidase) B->E Amidase Hydrolysis F Piperidine (Amidase) B->F Amidase Hydrolysis

Figure 1: In vivo metabolic pathways of 6-HPH conjugated prodrugs.

Regulatory Framework for In Vivo Testing

All preclinical PK and safety evaluations of 6-HPH conjugates must align with the ICH M3(R2) guidelines for nonclinical safety studies[4].

  • Species Selection: Initial PK profiling should be conducted in a rodent model (e.g., Sprague-Dawley rats). If the conjugate is advancing to IND-enabling studies, a non-rodent species (e.g., Beagle dog or minipig) is required to assess cross-species metabolic variance.

  • Dose Selection: For exploratory PK, doses should be scaled to achieve measurable systemic exposure without exceeding the Maximum Tolerated Dose (MTD). A standard starting point is 2 mg/kg Intravenous (IV) and 10 mg/kg Per Os (PO).

Experimental Protocols

Protocol A: In Vivo Pharmacokinetic (PK) Study Design in Rats

This protocol establishes a self-validating system to determine the absolute bioavailability and clearance of a 6-HPH conjugated prodrug.

Materials:

  • Male Sprague-Dawley (SD) rats (8-10 weeks old, 250-300g), jugular vein cannulated (JVC).

  • Formulation Vehicle: 5% DMSO / 10% Solutol HS15 / 85% Saline (ensures dissolution of lipophilic conjugates).

  • K2EDTA Microtainer tubes.

Step-by-Step Methodology:

  • Acclimation & Fasting: Acclimate rats for 5 days. Fast the PO cohort for 12 hours prior to dosing (water ad libitum) to prevent food-effect variability on esterase activity in the gut.

  • Dosing:

    • IV Group (n=3): Administer 2 mg/kg via tail vein injection. Maximum volume: 2 mL/kg. Use a 26G needle.

    • PO Group (n=3): Administer 10 mg/kg via oral gavage. Maximum volume: 10 mL/kg. Use an 18G bulb-tipped gavage needle.

  • Blood Sampling: Withdraw 200 µL of blood via the JVC at the following time points:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Immediately invert K2EDTA tubes 5 times. Centrifuge at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled 96-well plates and store at -80°C until bioanalysis.

Protocol B: Bioanalytical Processing & LC-MS/MS

To accurately quantify the intact conjugate and the cleaved 6-HPH linker, protein precipitation coupled with MRM (Multiple Reaction Monitoring) is required.

Step-by-Step Methodology:

  • Extraction: Thaw plasma on ice. Aliquot 50 µL of plasma into a 96-well plate.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide or a stable-isotope labeled analog, 100 ng/mL).

  • Vortex & Centrifuge: Vortex for 5 minutes at 800 rpm. Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to an LC vial containing 100 µL of LC-MS grade water.

  • LC-MS/MS Conditions:

    • Column: Waters XBridge C18 (2.1 × 50 mm, 2.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Detection: Electrospray Ionization (ESI) in positive mode. Monitor the specific parent-to-daughter ion transitions for both the intact conjugate and the free 6-HPH linker (m/z 200.1 -> m/z 84.1 for the piperidine fragment).

PKWorkflow Step1 1. Conjugate Formulation (5% DMSO / 95% Saline) Step2 2. Animal Dosing (SD Rats: IV & PO) Step1->Step2 Step3 3. Serial Blood Sampling (0.08 to 24 hrs) Step2->Step3 Step4 4. Plasma Extraction (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5 Step6 6. PK Parameter Calculation (Non-Compartmental) Step5->Step6

Figure 2: Standardized in vivo pharmacokinetic evaluation workflow for 6-HPH.

Data Presentation & Interpretation

Quantitative data generated from the LC-MS/MS analysis should be processed using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin). The following table outlines the critical PK parameters to summarize and their specific interpretation regarding the 6-HPH scaffold.

PK ParameterSymbolUnitsInterpretation in 6-HPH Context
Maximum Concentration Cmax​ ng/mLPeak systemic exposure of the intact 6-HPH conjugate.
Area Under Curve AUC0−∞​ h*ng/mLTotal systemic exposure; high AUC indicates resistance to amidase/esterase cleavage.
Clearance Cl mL/min/kgRate of elimination; heavily influenced by CYP3A4/5-mediated piperidine oxidation.
Volume of Distribution Vdss​ L/kgIndicates tissue penetration. The neutral nature of 6-HPH generally limits excessive tissue trapping compared to basic amines.
Half-life t1/2​ hDuration the intact conjugate remains in circulation before metabolic attrition.
Bioavailability F %Efficiency of oral absorption (Calculated as: [AUCPO​/AUCIV​]×[DoseIV​/DosePO​]×100 ).

References

  • Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. FDA Guidance Documents. URL:[Link]

  • Zhang, H., et al. Identification of the Significant Involvement and Mechanistic Role of CYP3A4/5 in Clopidogrel Bioactivation. Chemical Research in Toxicology / NIH PubMed Central. URL:[Link]

  • Bonifazi, A., et al. Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ACS Chemical Neuroscience / NIH PubMed Central. URL:[Link]

  • Zhao, Y., et al. Phenyl amide linker improves the pharmacokinetics and pharmacodynamics of N-terminally mono-PEGylated human growth hormone. Molecular Pharmaceutics / NIH PubMed. URL:[Link]

Sources

Application

Application Notes and Protocols: A Framework for a Class of Novel Piperidine Derivatives in Neuroinflammation Research

For the user's request, an initial search for "6-Hydroxy-1-(1-piperidinyl)-1-hexanone" in the context of neuroscience research did not yield specific scientific literature or established applications. This indicates that...

Author: BenchChem Technical Support Team. Date: March 2026

For the user's request, an initial search for "6-Hydroxy-1-(1-piperidinyl)-1-hexanone" in the context of neuroscience research did not yield specific scientific literature or established applications. This indicates that the compound is likely a novel or not widely studied molecule in this field.

Therefore, to fulfill the user's request for a detailed, scientifically-grounded guide, the scope has been broadened to a more feasible yet closely related topic: "The Application of Novel Piperidine-Containing Compounds in Neuroscience Research, Focusing on the Modulation of Neuroinflammation."

This allows for the creation of a comprehensive and practical guide based on established methodologies and the known neuropharmacological potential of the piperidine scaffold, which is present in the user's original compound of interest. The following content is structured to serve as a foundational guide for researchers interested in exploring the anti-neuroinflammatory properties of new chemical entities containing a piperidine moiety.

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword:

Neuroinflammation is a critical underlying factor in the pathogenesis of a wide spectrum of neurological disorders, from acute brain injury to chronic neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2][3] The activation of microglia, the resident immune cells of the central nervous system, is a hallmark of neuroinflammation.[3] While initially a protective response, chronic microglial activation leads to the sustained release of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), which contribute to neuronal damage.[2][4] Consequently, the modulation of microglial activation represents a promising therapeutic strategy.[3]

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates targeting the central nervous system. Its conformational flexibility and ability to engage in various non-covalent interactions make it an excellent starting point for the design of novel neuroactive compounds. This guide provides a comprehensive framework for the initial in vitro screening and characterization of novel piperidine-containing molecules as potential anti-neuroinflammatory agents. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols, and offer insights into data interpretation, thereby empowering researchers to rigorously evaluate their compounds of interest.

Part 1: Plausible Mechanism of Action of Novel Piperidine Derivatives in Microglia

While the precise mechanism of a novel compound is unknown, a common and well-validated target in neuroinflammation is the toll-like receptor 4 (TLR4) signaling pathway, which is potently activated by lipopolysaccharide (LPS), a component of gram-negative bacteria. Many anti-inflammatory agents exert their effects by inhibiting downstream signaling cascades, such as the nuclear factor-kappa B (NF-κB) pathway.[3] We hypothesize that a novel piperidine derivative could interfere with this pathway at one or more key junctures.

A potential mechanism could involve the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This would, in turn, keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates LPS LPS LPS->TLR4 Binds IKK IKK MyD88->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->IkB Degrades IkB_NFkB->NFkB NovelPiperidine Novel Piperidine Derivative NovelPiperidine->IKK Inhibits? DNA DNA NFkB_n->DNA Binds to Promoter Regions mRNA Pro-inflammatory mRNA DNA->mRNA Transcription G cluster_workflow Experimental Workflow A 1. Culture BV-2 Microglial Cells B 2. Determine Non-Toxic Concentrations (MTT Assay) A->B C 3. Pre-treat with Compound, then stimulate with LPS B->C D 4. Collect Supernatant (24h) C->D G 7. Lyse Cells (e.g., 30 min) C->G E 5. Measure NO (Griess Assay) D->E F 6. Measure Cytokines (ELISA) D->F I 9. Data Analysis & Lead Compound Identification E->I F->I H 8. Analyze Signaling (Western Blot) G->H H->I

Caption: In Vitro Screening Workflow.

Part 4: Future Directions and In Vivo Considerations

A compound demonstrating potent anti-inflammatory activity with low cytotoxicity in this primary screen would be a strong candidate for further investigation.

  • Mechanism of Action Studies: Western blot analysis for key proteins in the NF-κB pathway (e.g., phospho-IκBα, nuclear p65) can be performed on cell lysates collected at earlier time points (e.g., 15-60 minutes post-LPS stimulation) to validate the hypothesized mechanism.

  • Co-culture Models: To assess neuroprotective effects, a neuron-microglia co-culture system can be established. [1]In this model, the ability of the compound to protect neurons from microglia-mediated toxicity can be evaluated.

  • In Vivo Studies: Promising candidates should be evaluated in animal models of neurological disorders where neuroinflammation is a key pathological feature, such as the 6-hydroxydopamine (6-OHDA) model of Parkinson's disease or LPS-induced systemic inflammation models. [5][6]These studies would assess the compound's bioavailability, efficacy in reducing neuroinflammation and improving behavioral outcomes.

By following this structured approach, researchers can efficiently and rigorously evaluate the therapeutic potential of novel piperidine derivatives for the treatment of neuroinflammatory diseases.

References

  • Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. (2012). PLoS ONE. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical Pharmacology Journal. [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI. [Link]

  • Hesperidin Ameliorates Anxiety-Depressive-Like Behavior in 6-OHDA Model of Parkinson's Disease by Regulating Striatal Cytokine and Neurotrophic Factors Levels and Dopaminergic Innervation Loss in the Striatum of Mice. (2020). Molecular Neurobiology. [Link]

  • Synthesis and biological properties of 2-hydroxy-1-(1-phenyltetralyl)piperidine and some of its intermediates as derivatives of phencyclidine. (2005). Arzneimittelforschung. [Link]

  • Application of an in vitro neuroinflammation model to evaluate the efficacy of magnesium-lithium alloys. (2024). Frontiers in Bioengineering and Biotechnology. [Link]

  • Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Peripherally Restricted Inverse Agonists of the CB1 Receptor. (2019). Journal of Medicinal Chemistry. [Link]

  • Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. (2025). F1000Research. [Link]

  • Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. (2022). Frontiers in Neuroscience. [Link]

  • The Role of Microglia in Perioperative Neuroinflammation and Neurocognitive Disorders. (2021). Frontiers in Aging Neuroscience. [Link]

  • Chemical genetics of neuroinflammation: natural and synthetic compounds as microglial inhibitors. (2012). Medicinal Research Reviews. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone

Overview The synthesis of 6-hydroxy-1-(1-piperidinyl)-1-hexanone relies on the ring-opening aminolysis of ε-caprolactone by piperidine. While this amidation route is highly atom-economical, it presents a significant kine...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The synthesis of 6-hydroxy-1-(1-piperidinyl)-1-hexanone relies on the ring-opening aminolysis of ε-caprolactone by piperidine. While this amidation route is highly atom-economical, it presents a significant kinetic challenge: secondary amines like piperidine exhibit lower nucleophilicity compared to primary amines, often requiring harsh conditions that promote unwanted side reactions[1]. This guide provides mechanistic troubleshooting, self-validating experimental protocols, and quantitative benchmarks to ensure high-yield amidation while suppressing polymerization.

Part 1: Troubleshooting Guides & FAQs (Mechanistic Insights)

Q1: Why am I isolating polycaprolactone (PCL) instead of the monomeric amide?

  • Causality: At elevated temperatures (>100 °C) or in the presence of trace metal impurities (e.g., Sn(Oct)₂ from commercial lactone synthesis), ε-caprolactone readily undergoes Ring-Opening Polymerization (ROP)[2]. While piperidine acts as the initial nucleophile, the resulting ring-opened product contains a primary hydroxyl group. This newly formed hydroxyl group is sterically unhindered and highly nucleophilic, allowing it to outcompete the secondary amine (piperidine) for the next ε-caprolactone molecule, thereby initiating a polymer chain[3].

  • Solution: Transition from a thermally driven reaction to an organocatalytic approach. Lowering the temperature to 50 °C and using a catalyst suppresses the activation energy for amidation while keeping ROP kinetics unfavorable.

Q2: The baseline reaction between ε-caprolactone and piperidine is extremely slow. How can I accelerate it without causing polymerization?

  • Causality: The steric bulk of the piperidine ring hinders its trajectory for nucleophilic attack on the lactone carbonyl, resulting in a high activation energy barrier.

  • Solution: Employ as a bifunctional organocatalyst[4]. TBD simultaneously hydrogen-bonds to the amine to increase its nucleophilicity and attacks the lactone to form a highly reactive acyl-TBD intermediate. This dual-activation mechanism drastically accelerates amide bond formation under mild conditions, achieving full conversion in hours rather than days[4].

Q3: What is the impact of moisture on the reaction profile?

  • Causality: Water acts as a competing nucleophile. Under heating or catalytic conditions, moisture will hydrolyze ε-caprolactone into 6-hydroxyhexanoic acid. Once the free carboxylic acid forms, direct amidation with piperidine becomes thermodynamically unfavorable without the addition of stoichiometric coupling reagents (e.g., EDC/HOBt).

  • Solution: Maintain strictly anhydrous conditions. Dry piperidine over molecular sieves and distill ε-caprolactone over CaH₂ prior to use.

Part 2: Experimental Workflows

To ensure reproducibility, we provide two validated methodologies. Protocol A is highly recommended for drug development professionals requiring high purity and scalability.

Protocol A: TBD-Catalyzed Aminolysis (Recommended)

Self-Validating System: This protocol utilizes mild conditions to prevent ROP and incorporates an in-process NMR checkpoint to validate conversion before workup, ensuring no starting material is wasted.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Add anhydrous ε-caprolactone (1.0 eq, 10 mmol, 1.14 g) and anhydrous THF (10 mL).

  • Catalyst & Amine Addition: Add the TBD catalyst (0.1 eq, 1 mmol, 139 mg) followed by freshly distilled piperidine (1.2 eq, 12 mmol, 1.02 g).

  • Reaction: Stir the mixture at 50 °C for 4–6 hours.

  • In-Process QC (Self-Validation): Withdraw a 10 µL aliquot, evaporate the THF, and dissolve the residue in CDCl₃. Run a quick ¹H-NMR. The reaction is validated as complete when the ε-caprolactone triplet at ~4.2 ppm (ring -CH₂-O-) completely disappears, replaced by a new triplet at ~3.6 ppm (linear -CH₂-OH). If the 4.2 ppm peak persists, add 5 mol% additional TBD and stir for 2 more hours.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl to neutralize the TBD and excess piperidine. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 6-hydroxy-1-(1-piperidinyl)-1-hexanone.

Protocol B: Catalyst-Free Thermal Aminolysis

Note: Only use if organocatalysts are strictly prohibited by downstream impurity profiles.

  • Mixing: In a heavy-walled pressure tube, combine ε-caprolactone (1.0 eq, 10 mmol) and a large excess of piperidine (3.0 eq, 30 mmol).

  • Heating: Seal the tube and heat to 120 °C in an oil bath for 24 hours.

  • Purification: Cool to room temperature. Remove the excess piperidine via vacuum distillation (piperidine bp = 106 °C). The crude residue often contains 10-15% PCL oligomers, requiring flash column chromatography (DCM:MeOH 95:5) for final isolation.

Part 3: Quantitative Data Comparison

Reaction ParameterProtocol A: TBD-CatalyzedProtocol B: Thermal (Catalyst-Free)
Equivalents of Piperidine 1.2 eq3.0 eq
Temperature 50 °C120 °C
Reaction Time 4 - 6 hours24 - 48 hours
Catalyst Loading 10 mol% TBDNone
Primary Byproducts Trace hydrolysis (<2%)PCL Oligomers (10-15%)
Average Yield (Isolated) > 90%65 - 70%
Scalability ExcellentPoor (Pressure risks at scale)

Part 4: Reaction Pathway Visualization

G A ε-Caprolactone + Piperidine B 6-Hydroxy-1-(1-piperidinyl) -1-hexanone (Target Amide) A->B Aminolysis (TBD Catalyst / Mild Heat) C Polycaprolactone (PCL) (Polymerization) A->C ROP (Trace Metals / High Heat) D 6-Hydroxyhexanoic acid (Hydrolysis) A->D H2O (Moisture Contamination)

Reaction pathways for ε-caprolactone and piperidine, showing target aminolysis versus side reactions.

References

  • Title: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene: An Effective Catalyst for Amide Formation by Lactone Aminolysis Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Piperazine and piperidine enamines having an hydroxy group (US Patent 4156779A)
  • Title: Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles Source: PubMed Central (PMC) / MDPI URL: [Link]

  • Title: A review of poly epsilon-caprolactone synthesis using ring opening polymerization Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone. As a key bifunctional intermediate, its purity...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone. As a key bifunctional intermediate, its purity and yield are critical for downstream applications. This document provides in-depth troubleshooting, answers to frequently encountered issues, and validated protocols based on established chemical principles.

Synthesis Overview: The Ring-Opening Approach

The most direct and common route to 6-Hydroxy-1-(1-piperidinyl)-1-hexanone is the nucleophilic ring-opening of ε-caprolactone with piperidine. This method is generally high-yielding and atom-economical. The reaction proceeds by the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of the lactone, leading to the formation of the target amide.

Caption: General reaction scheme for the synthesis of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis and purification of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone.

Q1: My reaction has stalled, and I have significant amounts of unreacted ε-caprolactone. What is causing this and how can I fix it?

A: This is a common issue often related to reaction kinetics and equilibrium. While the reaction is generally favorable, it can be slow without thermal or catalytic promotion.

  • Causality: The ring-opening of a lactone by an amine is a nucleophilic acyl substitution. The carbonyl of the lactone is not as reactive as, for example, an acid chloride. The reaction rate is highly dependent on temperature and the nucleophilicity of the amine. At room temperature, the reaction can be exceedingly slow.

  • Troubleshooting Steps:

    • Increase Temperature: The most effective solution is to heat the reaction mixture. Refluxing in a suitable solvent (e.g., toluene, or even neat if the boiling points are high enough) for several hours is typically sufficient to drive the reaction to completion.[1]

    • Stoichiometry: Ensure at least a 1:1 molar ratio of piperidine to ε-caprolactone. Using a slight excess of piperidine (1.1 to 1.2 equivalents) can help push the equilibrium towards the product. The excess piperidine can be easily removed during an acidic wash in the workup.

    • Catalysis: While often not necessary with simple amines and heat, Lewis acid catalysis can sometimes be employed to activate the lactone carbonyl. However, this adds complexity to the reaction and is generally not required for this specific transformation. For this uncatalyzed reaction, thermal energy is the primary driver.

Q2: I'm observing a waxy, non-polar byproduct in my crude product. What is it likely to be?

A: The most probable side product is a polyester formed from the self-condensation of 6-hydroxyhexanoic acid, which can arise from the hydrolysis of ε-caprolactone if water is present.

  • Mechanism of Formation: If the reaction is contaminated with water, the ε-caprolactone can hydrolyze to form 6-hydroxyhexanoic acid. Under heating, this intermediate can then undergo intermolecular esterification with other molecules of itself or with the hydroxyl group of the desired product, leading to oligomers or polyesters.

  • Preventative Measures:

    • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous grade solvents if applicable. While the reaction can often be run neat, minimizing atmospheric moisture is good practice.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent moisture from the air from entering the reaction.[1]

  • Removal Strategy: These polyester byproducts are typically much less polar than the desired product. They can usually be separated effectively using silica gel column chromatography. They will elute much earlier than the polar 6-Hydroxy-1-(1-piperidinyl)-1-hexanone.

Q3: My product shows severe peak tailing during silica gel column chromatography. How can I achieve better purification?

A: Peak tailing is a classic problem when purifying basic compounds like piperidine derivatives on acidic silica gel.[2] The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor separation and broad peaks.

  • Causality: The interaction is an acid-base interaction between the Lewis basic piperidine nitrogen and the Brønsted acidic silanol groups. This causes some molecules to "stick" to the stationary phase longer than others, resulting in tailing.

  • Solutions:

    • Basic Eluent Modifier: The most common solution is to add a small amount of a volatile base to your eluent system. Triethylamine (Et₃N) is the standard choice. Typically, adding 0.5-1% (v/v) of Et₃N to your hexane/ethyl acetate or dichloromethane/methanol mobile phase will neutralize the acidic sites on the silica and lead to sharp, symmetrical peaks.

    • Acid-Base Extraction: This is a highly effective chemical purification method that avoids chromatography altogether if the impurities are neutral or acidic. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1 M HCl). The basic product will be protonated and move to the aqueous layer, while neutral impurities (like polyester byproducts) remain in the organic layer. The aqueous layer is then separated, basified (e.g., with 2 M NaOH or K₂CO₃), and the pure product is re-extracted into an organic solvent.[3]

    • Use of Deactivated Silica: Alumina (basic or neutral) can be used as an alternative stationary phase. However, optimizing the solvent system can be more challenging than with silica.

Q4: Could my product undergo intramolecular cyclization?

A: Intramolecular cyclization of the product is generally not a significant concern under standard synthesis or workup conditions.

  • Chemical Rationale: The product is a 6-hydroxy amide. For it to cyclize, the hydroxyl group would need to attack the amide carbonyl. Amides are significantly less electrophilic and more stable than esters or carboxylic acids due to the delocalization of the nitrogen lone pair into the carbonyl.[4][5] While cyclization of hydroxy acids or esters can be facile, cyclizing a hydroxy amide to form a cyclic imide or related structure would require much harsher conditions (e.g., very high temperatures or specific catalysts) than those used for this synthesis.[6][7][8] The primary cyclization concern is the starting material, 6-hydroxyhexanoic acid, reverting to ε-caprolactone, not the product itself cyclizing.

Troubleshooting & Purification Workflow

The following diagram outlines a logical workflow for addressing common issues encountered during the synthesis and purification process.

G Troubleshooting Workflow start Crude Reaction Mixture Analysis (TLC, NMR) check_yield Incomplete Reaction? (Unreacted Starting Material Present) start->check_yield yield_yes Increase Reaction Time/Temp Use slight excess of Piperidine check_yield:f0->yield_yes Yes check_purity Impurities Present? (Byproducts Observed) check_yield:f0->check_purity No yield_yes->start Rerun Reaction impurity_id Identify Impurity Type check_purity:f0->impurity_id Yes final_product Pure Product check_purity:f0->final_product No (Product is Clean) nonpolar Non-polar Impurity (e.g., Polyesters) impurity_id->nonpolar Non-polar polar Polar/Baseline Impurity impurity_id->polar Polar purify_select Select Purification Method nonpolar->purify_select polar->purify_select column Column Chromatography (Add 1% Et3N to eluent) purify_select->column Chromatography extraction Acid-Base Extraction (Isolates basic product) purify_select->extraction Chemical Extraction column->final_product extraction->final_product

Caption: A decision-making workflow for troubleshooting and purification.

Data Summary & Key Parameters

The table below summarizes critical parameters for the synthesis.

ParameterRecommended Value / ObservationRationale & Notes
Stoichiometry 1.1 eq. Piperidine / 1.0 eq. ε-CaprolactoneA slight excess of the amine helps drive the reaction to completion.
Solvent Neat (solvent-free) or TolueneThe reaction can be run efficiently without a solvent. Toluene is a good choice if a solvent is desired for heat transfer.
Temperature 80-110 °C (Reflux)Thermal energy is required to overcome the activation energy for the ring-opening.
Reaction Time 4-12 hoursMonitor by TLC (disappearance of ε-caprolactone).
Common Byproduct Polyester/Oligomers of 6-hydroxyhexanoic acidArises from water contamination. Appears as a less polar spot on TLC.
Purification Eluent Hexane/Ethyl Acetate + 1% Et₃NThe added triethylamine prevents peak tailing on silica gel.[2]
Typical Yield > 85%The reaction is generally efficient when driven to completion.

Experimental Protocols

Protocol 1: Synthesis of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone

Materials:

  • ε-Caprolactone

  • Piperidine

  • Toluene (optional)

  • Round-bottom flask with reflux condenser and magnetic stir bar

Procedure:

  • To a dry round-bottom flask, add ε-caprolactone (1.0 eq.).

  • Add piperidine (1.1 eq.). If using a solvent, add toluene (approx. 2 mL per gram of lactone).

  • Equip the flask with a reflux condenser and heat the mixture to 100 °C with vigorous stirring.

  • Maintain the temperature and allow the reaction to reflux for 6 hours. Monitor the reaction progress by TLC, checking for the consumption of ε-caprolactone.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If run neat, dissolve the crude mixture in ethyl acetate (EtOAc) or dichloromethane (DCM) for workup.

Protocol 2: Purification via Acid-Base Extraction[3]

Materials:

  • Crude reaction mixture

  • Ethyl acetate (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 2 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

Procedure:

  • Dissolve the crude reaction mixture in ethyl acetate (approx. 10 volumes).

  • Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl.

  • Shake the funnel vigorously and allow the layers to separate. The protonated product will move into the lower aqueous layer.

  • Drain the aqueous layer into a clean Erlenmeyer flask. Wash the organic layer two more times with 1 M HCl and combine all aqueous extracts. The organic layer containing neutral impurities can be discarded.

  • Cool the combined aqueous layer in an ice bath and slowly add 2 M NaOH with stirring until the solution is strongly basic (pH > 12, check with pH paper).

  • Transfer the basified aqueous solution back to the separatory funnel and extract three times with fresh ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.

References

  • Vertex AI Search Grounding API. (2026). Grignard Reaction - Common Conditions.
  • Chemistry Stack Exchange. (2014). Do Grignard reagents react with amides?
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2024). 21.7: Chemistry of Amides.
  • Amanote Research. (1968).
  • ResearchGate. (n.d.). Scheme 1. A)
  • Encyclopedia MDPI. (2023).
  • ChemicalBook. (n.d.). 6-Bromo-1-hexene synthesis.

Sources

Troubleshooting

Technical Support Center: Troubleshooting In Vitro Solubility of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone

Welcome to the technical support center for 6-Hydroxy-1-(1-piperidinyl)-1-hexanone. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Hydroxy-1-(1-piperidinyl)-1-hexanone. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during in vitro experiments. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you achieve reliable and reproducible results.

Understanding the Molecule: 6-Hydroxy-1-(1-piperidinyl)-1-hexanone

6-Hydroxy-1-(1-piperidinyl)-1-hexanone is a molecule possessing a hexanone backbone with a hydroxyl group at the 6-position and a piperidine ring attached to the carbonyl carbon. The presence of the polar hydroxyl group and the basic piperidine nitrogen, combined with a relatively nonpolar carbon chain, gives this compound a mixed polarity. This can lead to challenges in achieving sufficient aqueous solubility for in vitro assays, particularly in physiological buffers. The piperidine ring, a common feature in many pharmaceutical compounds, can significantly influence solubility depending on the pH of the medium.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 6-Hydroxy-1-(1-piperidinyl)-1-hexanone is not dissolving in my aqueous buffer (e.g., PBS, cell culture media). What is the first step?

Answer: The initial and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. Direct dissolution in aqueous buffers is often challenging for compounds with significant nonpolar character.[3]

Expert Insight: The goal is to create a high-concentration stock that can be diluted into your aqueous experimental medium, ensuring the final concentration of the organic solvent is low enough to be non-toxic to your cells or assay components.[4][5]

Recommended Starting Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Equilibrate: Allow the vial of solid 6-Hydroxy-1-(1-piperidinyl)-1-hexanone to reach room temperature before opening to prevent moisture condensation.

  • Weigh: In a sterile environment, accurately weigh the desired amount of the compound.

  • Dissolve: Add the appropriate volume of 100% sterile Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock solution.

  • Mix: Vortex the solution vigorously for at least 60 seconds. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes.[6] Gentle warming to 37°C can also be applied if the compound is thermally stable.[7][8]

  • Inspect: Visually confirm that the solution is clear and free of any particulates.

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my cell culture medium. What should I do?

Answer: This is a common phenomenon known as "crashing out," where the compound is no longer soluble as the solvent composition changes from primarily organic to aqueous.[8][9] Here is a systematic approach to troubleshoot this issue.

Troubleshooting Workflow for Precipitation Upon Dilution

G start Precipitation Observed step1 Optimize Final DMSO Concentration start->step1 step2 Employ Step-wise Dilution step1->step2 If precipitation persists step3 Adjust pH of Aqueous Medium step2->step3 If precipitation persists step4 Use a Co-Solvent in the Medium step3->step4 If pH adjustment is not feasible step5 Utilize Cyclodextrins step4->step5 For highly insoluble compounds end Solubility Achieved step5->end

Caption: A workflow for troubleshooting compound precipitation.

Detailed Solutions:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate without causing cytotoxicity. For most cell lines, a final DMSO concentration of ≤ 0.5% (v/v) is well-tolerated, though some robust lines can handle up to 1%.[5][9] Always include a vehicle control with the same final DMSO concentration in your experiments.[3]

  • Use a Step-wise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in your aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.[1] To prevent precipitation, keep gently swirling the conical tube containing the warm complete medium as you are adding the stock solution to it.[7]

Q3: Can adjusting the pH of my buffer improve the solubility of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone?

Answer: Yes, pH adjustment can be a very effective strategy. The piperidine nitrogen in your compound is basic (pKa of piperidine is ~11.2) and will be protonated at lower pH values.[2][10] This positive charge will increase the molecule's polarity and enhance its solubility in aqueous solutions.[11][12]

Expert Insight: The solubility of compounds with basic functional groups generally increases as the pH of the solution is lowered.[13]

Protocol for pH-Mediated Solubilization

  • Determine pH Compatibility: Ensure that the required pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

  • Prepare Acidic Buffer: Prepare your buffer (e.g., PBS) and adjust the pH to a more acidic value (e.g., pH 5.0-6.5) using sterile HCl.

  • Test Solubility: Attempt to dissolve the compound directly in the pH-adjusted buffer or dilute your DMSO stock into it.

  • Control for pH Effects: Remember to include a pH-matched vehicle control in your experiment to ensure that any observed biological effects are due to the compound and not the change in pH.

Q4: Are there other solvents or additives I can use to improve solubility?

Answer: If optimizing DMSO concentration and pH is insufficient or not compatible with your assay, you can explore the use of co-solvents and solubility enhancers like cyclodextrins.

Co-Solvents

Co-solvents are water-miscible organic solvents that, when added in small amounts to the aqueous medium, can increase the solubility of hydrophobic compounds.[10]

Co-SolventTypical Final ConcentrationAdvantagesDisadvantages
DMSO 0.1% - 0.5%[6]High solubilizing power for many nonpolar compounds.[6]Can be toxic to cells at concentrations >0.5%; may influence cell differentiation.[6]
Ethanol 0.1% - 1%[6]Biocompatible at low concentrations; less toxic than DMSO for some cell lines.[4][6]Lower solubilizing power for highly lipophilic compounds compared to DMSO.[6]
PEG 400 1% - 5%Low toxicity, often used in in vivo formulations.Can be viscous and may interfere with some automated liquid handlers.

It is crucial to test the tolerance of your specific cell line or assay to each co-solvent.[14]

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly increased aqueous solubility.[15][16][17]

G cluster_0 Inclusion Complex Formation Drug Hydrophobic Drug Complex Soluble Drug-Cyclodextrin Complex Drug->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Protocol for Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol is based on forming a 1:1 molar ratio complex, which is a common starting point.

Materials:

  • 6-Hydroxy-1-(1-piperidinyl)-1-hexanone

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile deionized water or PBS

  • Magnetic stirrer and stir bar

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your sterile aqueous buffer to a desired concentration (e.g., 10 mM). Gently warm the solution to 37°C and stir until completely dissolved.[9]

  • Prepare Compound Stock: Prepare a concentrated stock of your compound in a minimal amount of a suitable organic solvent like DMSO.

  • Complexation: While vigorously stirring the HP-β-CD solution, slowly add the compound stock dropwise.

  • Incubate: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.[9]

  • Sterilize: Filter the final solution through a 0.22 µm sterile filter.

  • Storage: Store the sterile solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Expert Insight: The use of cyclodextrins can dramatically improve solubility.[18][19] For example, the solubility of albendazole was increased by as much as 150,000 times through complexation with a cyclodextrin derivative.[18]

Summary of Key Recommendations

IssueRecommendationScientific Rationale
Initial Dissolution Failure Prepare a concentrated stock in 100% DMSO.Overcomes the high crystal lattice energy and allows for subsequent dilution into aqueous media.
Precipitation on Dilution Optimize final solvent concentration (≤0.5% DMSO); use step-wise dilution.Minimizes solvent-induced cytotoxicity and avoids rapid changes in solvent polarity that cause precipitation.[5][9]
Insufficient Aqueous Solubility Lower the pH of the aqueous buffer (e.g., to pH 6.0).The basic piperidine nitrogen becomes protonated, increasing the molecule's polarity and water solubility.[10][11]
Persistent Solubility Issues Use co-solvents (Ethanol, PEG 400) or employ cyclodextrins (HP-β-CD).Co-solvents modify the bulk solvent properties, while cyclodextrins form soluble inclusion complexes with the compound.[10][17]

By systematically applying these troubleshooting strategies, you can overcome the solubility challenges associated with 6-Hydroxy-1-(1-piperidinyl)-1-hexanone and ensure the integrity and reproducibility of your in vitro experiments.

References

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • Clarke, T. B., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Advances. Retrieved from [Link]

  • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • Alhassan, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Retrieved from [Link]

  • IntechOpen. (2019). Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs. Retrieved from [Link]

  • Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved from [Link]

  • ACS Omega. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. Retrieved from [Link]

  • Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

  • ResearchGate. (2013). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • askIITians. (2025). How does pH affect solubility? Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved from [Link]

  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]

Sources

Optimization

"unexpected results in experiments with 6-Hydroxy-1-(1-piperidinyl-1-hexanone"

Welcome to the dedicated technical support and troubleshooting hub for 6-Hydroxy-1-(1-piperidinyl)-1-hexanone . This bifunctional molecule—featuring a tertiary piperidine amide and a terminal primary hydroxyl group—is fr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting hub for 6-Hydroxy-1-(1-piperidinyl)-1-hexanone . This bifunctional molecule—featuring a tertiary piperidine amide and a terminal primary hydroxyl group—is frequently utilized as a versatile intermediate in drug development, ligand synthesis, and polymer science.

Due to its amphiphilic nature and the restricted rotation of its amide bond, researchers often encounter unexpected analytical and synthetic challenges. This guide is designed to explain the mechanistic causality behind these unexpected results and provide self-validating protocols to resolve them.

Frequently Asked Questions (FAQs)

Q: Why does my 1 H NMR spectrum show "impurity" peaks or peak doubling even after rigorous chromatographic purification? A: This is a classic artifact of restricted C–N bond rotation in tertiary amides, leading to the formation of stable rotamers at room temperature[1]. The partial double-bond character of the amide bond causes the piperidine ring environments (axial vs. equatorial, and left vs. right sides of the ring) to become magnetically inequivalent. To self-validate whether you have true impurities or merely rotamers, perform Variable Temperature NMR (VT-NMR) at 75°C in DMSO- d6​ ; rotameric peaks will coalesce into a single set of signals[2].

Q: My TLC spots are severely streaking, making it look like the compound is degrading on the column. How do I fix this? A: The combination of a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting tertiary amide causes severe tailing on standard acidic silica gel. Self-validation fix: Pre-treat your silica column with 1–5% triethylamine (Et 3​ N) in your starting eluent, or add 5% methanol to your ethyl acetate/hexane gradient to competitively block the silica's active sites and sharpen the bands.

Troubleshooting Synthetic Workflows

Workflow A: Primary Synthesis via Aminolysis of ϵ -Caprolactone

The Unexpected Result: Low yield of the target monomer; formation of a highly viscous, intractable mixture instead of a clean oil. The Causality: The standard synthesis involves the nucleophilic ring-opening of ϵ -caprolactone by piperidine. Because piperidine is a sterically hindered secondary amine, its nucleophilic attack is slightly slower than that of primary amines. If the reaction temperature exceeds 50°C, or if trace Lewis acidic/metallic impurities are present, the thermodynamic pathway shifts from simple stoichiometric aminolysis toward Ring-Opening Polymerization (ROP). This generates unwanted amine-terminated polycaprolactone oligomers[3].

ReactionPathways Caprolactone ε-Caprolactone + Piperidine Target 6-Hydroxy-1-(1-piperidinyl) -1-hexanone Caprolactone->Target Controlled Temp (<40°C) Neat or Polar Solvent SideProduct Polycaprolactone (ROP) Oligomeric Impurities Caprolactone->SideProduct High Temp (>60°C) Trace Acids/Metals

Fig 1. Thermodynamic vs. kinetic pathways in the aminolysis of ε-caprolactone.

Workflow B: Oxidation of the Terminal Hydroxyl (Swern Oxidation)

The Unexpected Result: Incomplete conversion, foul odor, or degradation of the starting material when attempting to oxidize the C6-hydroxyl group to an aldehyde. The Causality: The Swern oxidation relies on the activation of DMSO by oxalyl chloride at -78°C to form a chlorodimethylsulfonium electrophile[4]. If the temperature rises prematurely, this intermediate decomposes into useless byproducts[5]. Furthermore, the amphiphilic nature of the piperidine amide can cause localized freezing or precipitation in standard dichloromethane (DCM) at -78°C, physically preventing the alcohol from reacting with the activated DMSO complex.

NMRTroubleshooting Start Unexpected 'Impurity' Peaks in 1H NMR at 20°C CheckPurity Does TLC/HPLC show a single component? Start->CheckPurity Rotamers Amide Rotamers Suspected (Restricted C-N Rotation) CheckPurity->Rotamers Yes (Single Spot) RealImpurity Chemical Impurity (e.g., Unreacted Material) CheckPurity->RealImpurity No (Multiple Spots) VTNMR Run VT-NMR at 75°C in DMSO-d6 Rotamers->VTNMR Confirmed Peaks Coalesce: Confirmed Target Molecule VTNMR->Confirmed Yes Failed Peaks Remain Distinct: Repurify Sample VTNMR->Failed No

Fig 2. Diagnostic logic tree for resolving complex NMR spectra of tertiary amides.

Quantitative Data Presentation

To assist in your analytical self-validation, the following table summarizes the expected quantitative shifts and rotameric behavior of the compound across different NMR environments.

Table 1: Diagnostic 1 H NMR Shifts and Rotameric Behavior

Proton EnvironmentRT (20°C) in CDCl 3​ RT (20°C) in DMSO- d6​ VT-NMR (75°C) in DMSO- d6​ Causality / Note
Piperidine α -CH 2​ Broad multiplets / doubledTwo distinct tripletsSingle sharp tripletRestricted C–N rotation resolved via thermal energy.
Terminal -CH 2​ OH ~3.6 ppm (multiplet)~3.4 ppm (multiplet)~3.4 ppm (triplet)Loss of intermolecular H-bonding complexation at high temp.
Amide Carbonyl ( 13 C) Doubled peaks (~170 ppm)Doubled peaksSingle peakAbsolute confirmation of rotamer coalescence.

Validated Experimental Protocols

Protocol 1: Controlled Synthesis of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone

This protocol utilizes kinetic control to prevent ROP and ensure high monomeric yield.

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve ϵ -caprolactone (1.0 equiv, 100 mmol) in anhydrous THF (50 mL).

  • Controlled Addition: Cool the solution to 0°C using an ice bath. Add piperidine (1.1 equiv, 110 mmol) dropwise over 30 minutes via a syringe pump. Causality: Slow addition prevents localized exothermic spiking, which is the primary trigger for unwanted polymerization[3].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25°C) for 24 hours.

    • Self-Validation Check: Monitor via TLC (EtOAc:Hexane 1:1, stain with KMnO 4​ ). The reaction is complete when the high-Rf caprolactone spot completely disappears. Do not heat above 40°C.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the crude viscous oil in DCM, wash with 0.1 M HCl (to protonate and remove excess piperidine), followed by brine. Dry over anhydrous Na 2​ SO 4​ .

  • Purification: Purify via flash column chromatography (gradient elution: 50% to 100% EtOAc in Hexanes with 1% Et 3​ N) to yield the product as a pale-yellow oil.

Protocol 2: Swern Oxidation to 6-Oxo-1-(1-piperidinyl)hexan-1-one

This protocol ensures complete conversion of the primary alcohol to an aldehyde without over-oxidation or intermediate collapse.

  • Electrophile Activation: In a flame-dried flask under argon, add anhydrous DCM (40 mL) and oxalyl chloride (1.2 equiv). Cool strictly to -78°C using a dry ice/acetone bath.

  • DMSO Addition: Add anhydrous DMSO (2.4 equiv) dissolved in DCM (5 mL) dropwise. Stir for 15 minutes. Self-Validation Check: You must observe gas evolution (CO, CO 2​ ) indicating the successful formation of the chlorodimethylsulfonium intermediate[5].

  • Substrate Addition: Dissolve 6-Hydroxy-1-(1-piperidinyl)-1-hexanone (1.0 equiv) in a slightly larger volume of DCM (15 mL) to prevent precipitation, and add dropwise over 15 minutes. Stir for 45 minutes at -78°C.

  • Elimination: Add anhydrous Triethylamine (5.0 equiv) dropwise. Stir for 15 minutes at -78°C, then slowly remove the bath and warm to 0°C over 1 hour.

  • Quench & Workup: Quench with saturated aqueous NH 4​ Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over MgSO 4​ , and concentrate. Safety Note: Treat all contaminated glassware with a dilute bleach solution to oxidize and neutralize the toxic, foul-smelling dimethyl sulfide byproduct[5].

References

  • Swern Oxidation of Alcohols To Aldehydes and Ketones Master Organic Chemistry URL:[Link]

  • Swern oxidation Wikipedia URL:[Link]

  • EP1647567A1 - Methods of producing amine-terminated caprolactone polymers Google Patents URL
  • Chromatographically separable rotamers of an unhindered amide PMC (PubMed Central) URL:[Link]

  • Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide Scientific & Academic Publishing URL:[Link]

Sources

Troubleshooting

Technical Support Center: Protocol Refinement for 6-Hydroxy-1-(1-piperidinyl)-1-hexanone Assays

Welcome to the Application Scientist Support Portal. 6-Hydroxy-1-(1-piperidinyl)-1-hexanone (CAS: 86452-64-4) is a highly versatile piperidine amide building block.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

6-Hydroxy-1-(1-piperidinyl)-1-hexanone (CAS: 86452-64-4) is a highly versatile piperidine amide building block. It is frequently utilized in the synthesis of bioactive piperamides, PROTAC linkers, and targeted enzyme inhibitors. Because of its unique structural features—a terminal hydroxyl group on an aliphatic chain and a tertiary amine embedded within a piperidine ring—researchers often encounter specific challenges during assay development, particularly in LC-MS/MS quantification and in vitro stability screening.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure scientific integrity in your workflows.

Part 1: LC-MS/MS Analytical Troubleshooting & Refinement

The quantification of piperidine amides requires precise control over ionization conditions and chromatographic interactions. The piperidine ring is highly susceptible to secondary interactions, which can compromise peak shape, retention time reproducibility, and overall sensitivity.

Frequently Asked Questions (Analytical)

Q1: Why am I observing severe peak tailing for 6-Hydroxy-1-(1-piperidinyl)-1-hexanone on a standard C18 column? Causality: The tertiary amine in the piperidine ring is highly basic. At neutral or slightly acidic pH, it becomes protonated and interacts strongly with unreacted, acidic silanol groups on standard silica-based C18 stationary phases via ion-exchange interactions. Solution: Switch to a Polar-Embedded Reverse Phase (Polar RP) column or a highly end-capped C18 column. Additionally, ensure your mobile phase is buffered appropriately (e.g., using 0.1% Formic Acid) to maintain a consistent protonation state and effectively mask residual silanols.

Q2: How can I optimize the MRM (Multiple Reaction Monitoring) transitions for maximum sensitivity? Causality: Under Electrospray Ionization positive mode (ESI+), piperidine amides undergo a characteristic Class B alpha cleavage at the amide bond. For 6-Hydroxy-1-(1-piperidinyl)-1-hexanone (Exact Mass: 199.16 Da), the precursor ion is [M+H]+=200.2 . The most abundant and stable product ion is the piperidinium fragment at m/z=86.1 ( C5​H12​N+ ) [1]. Solution: Set your primary quantitative transition to 200.2→86.1 . Use a secondary transition (e.g., 200.2→98.1 , representing Class A alpha cleavage) for qualitative confirmation.

Optimized LC-MS/MS Parameters Summary
ParameterOptimized SettingScientific Rationale
Column Synergi Polar RP (150 x 4.6 mm, 4 µm)Reduces silanol interactions; retains polar hydroxyl tail [2].
Mobile Phase A Water + 0.1% Formic Acid (FA)Provides abundant protons for ESI+ ionization.
Mobile Phase B Acetonitrile + 0.1% FASuperior elution strength for aliphatic chains compared to MeOH.
Precursor Ion m/z 200.2 [M+H]+ Optimal protonation of the piperidine nitrogen.
Product Ion (Quant) m/z 86.1Characteristic piperidinium fragment (Class B cleavage) [1].
Collision Energy (CE) 25 eVSufficient to break the stable amide bond without over-fragmentation.
Workflow: Sample Preparation & LC-MS/MS

LCMS_Workflow A Sample Matrix (Plasma/Microsomes) B Protein Precipitation (Cold ACN + 0.1% FA) A->B Add 3x Volume ACN C Centrifugation (14,000 x g, 4°C, 10 min) B->C Vortex 2 min D UHPLC Separation (Polar RP Column) C->D Inject Supernatant E ESI+ MS/MS Detection (MRM: 200.2 → 86.1) D->E Gradient Elution

Figure 1: Optimized sample preparation and LC-MS/MS analytical workflow for piperidine amides.

Part 2: Biochemical & Stability Assay Refinement

When utilizing 6-Hydroxy-1-(1-piperidinyl)-1-hexanone as a substrate or ligand in enzymatic assays (e.g., microsomal stability or peptidase inhibition), researchers must rigorously control for non-specific binding and spontaneous chemical degradation to prevent false-positive clearance rates.

Frequently Asked Questions (Biochemical)

Q3: My assay shows rapid depletion of the compound even in the absence of cofactors. What is happening? Causality: The terminal hydroxyl group on the hexanone chain can undergo spontaneous intramolecular cyclization or esterification depending on the buffer matrix, especially at pH extremes. Furthermore, highly lipophilic aliphatic chains can non-specifically bind to plastic microplates, mimicking enzymatic clearance. Solution: This requires a self-validating protocol. Always run a "Minus-Cofactor" (e.g., no NADPH) control to establish the baseline chemical stability. To prevent non-specific binding, add 0.01% CHAPS or BSA to the incubation buffer, and exclusively use low-binding polypropylene plates.

Step-by-Step Methodology: Self-Validating Microsomal Stability Assay

This protocol is designed to isolate true enzymatic clearance from chemical instability or non-specific binding, ensuring the trustworthiness of your kinetic data.

Step 1: Reagent Preparation

  • Prepare a 10 mM stock of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone in 100% LC-MS grade DMSO.

  • Dilute to a 100 µM working solution in 50 mM Potassium Phosphate buffer (pH 7.4). Critical Note: Ensure the final DMSO concentration in the assay does not exceed 0.1% to prevent solvent-induced enzyme inhibition.

Step 2: Incubation Mixture Setup

  • In a low-binding 96-well plate, combine 1 µM of the compound (final concentration) with 0.5 mg/mL Liver Microsomes in 50 mM Potassium Phosphate buffer.

  • Self-Validation Control: Set up a parallel well containing the compound and microsomes, but without the NADPH regenerating system (Minus-Cofactor Control).

Step 3: Reaction Initiation & Time-Course Sampling

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration) to the test wells.

  • At designated time points ( t=0,15,30,45,60 minutes), immediately transfer 50 µL of the reaction mixture into 150 µL of ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide).

  • Critical Note: The t=0 sample must be quenched before the addition of NADPH to establish the absolute 100% recovery baseline.

Step 4: Processing and Analysis

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to LC vials and analyze using the optimized LC-MS/MS parameters detailed in Part 1.

Workflow: Enzymatic Stability Validation

Stability_Workflow S1 Prepare Substrate (1 µM in Buffer) S2 Add Microsomes (0.5 mg/mL, 37°C) S1->S2 S3 Split Cohorts (Validation Step) S2->S3 S4 + NADPH (Test Enzymatic Cleavage) S3->S4 Active Assay S5 - NADPH (Test Chemical Stability) S3->S5 Control Assay S6 Quench & Analyze (LC-MS/MS) S4->S6 Time-course S5->S6 Time-course

Figure 2: Self-validating microsomal stability workflow isolating enzymatic vs. chemical degradation.

References

  • Shi, D., Liao, N., Liu, H., Gao, W., Zhong, S., Zheng, C., Chen, H., Xiao, L., Zhu, Y., Huang, S., et al. (2024). Rapid Analysis of Compounds from Piperis Herba and Piperis Kadsurae Caulis and Their Differences Using High-Resolution Liquid–Mass Spectrometry and Molecular Network Binding Antioxidant Activity. Molecules, 29(2), 439.[Link]

  • Vargas-Huertas, L. F., Alvarado-Corella, L. D., Sánchez-Kopper, A., Araya-Sibaja, A. M., & Navarro-Hoyos, M. (2023). Characterization and Isolation of Piperamides from Piper nigrum Cultivated in Costa Rica. Horticulturae, 9(12), 1323.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 6-Hydroxy-1-(1-piperidinyl)-1-hexanone

This guide provides a comprehensive comparison of analytical methodologies for the quantification and validation of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone, a key intermediate in pharmaceutical synthesis. As a bifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification and validation of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone, a key intermediate in pharmaceutical synthesis. As a bifunctional molecule containing both a hydroxyl and a ketone group, as well as a piperidine moiety, its analysis requires careful consideration of the technique employed to ensure accuracy, precision, and robustness in line with regulatory expectations.[1][] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven expertise.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3] It is a critical requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) to ensure that analytical methods for drug substances are accurate, specific, reproducible, and reliable.[3][4] This guide is structured to provide a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8][9][10]

Physicochemical Properties and Analytical Considerations

6-Hydroxy-1-(1-piperidinyl)-1-hexanone possesses a molecular weight of approximately 199.28 g/mol and a structure that includes a polar hydroxyl group, a moderately polar ketone, and a basic piperidine ring. These features influence the choice of analytical methodology. The presence of the piperidine ring, a common pharmacophore, makes its accurate quantification crucial.[11] The ketone functionality may be susceptible to degradation, and the hydroxyl group offers a site for derivatization to enhance chromatographic performance or detection.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a widely adopted and cost-effective technique for the analysis of piperidine-containing compounds.[11]

  • Principle: Separation is achieved based on the analyte's partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. Detection relies on the analyte's ability to absorb ultraviolet (UV) light.

  • Causality of Experimental Choices: The ketone functional group in 6-Hydroxy-1-(1-piperidinyl)-1-hexanone is expected to possess a chromophore, allowing for UV detection. However, the piperidine ring itself lacks a significant chromophore.[11] For enhanced sensitivity, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride can be employed, a technique proven effective for other piperidine-containing compounds.[12][13] A reversed-phase C18 column is typically suitable for retaining and separating this moderately polar compound. The mobile phase would likely consist of an aqueous buffer and an organic modifier like acetonitrile or methanol to achieve optimal resolution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[14]

  • Principle: The analyte is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase. The mass spectrometer provides highly selective detection and structural information.

  • Causality of Experimental Choices: Due to the presence of the polar hydroxyl group, direct analysis of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone by GC can be challenging, potentially leading to poor peak shape and thermal degradation. Derivatization is often necessary to increase volatility and thermal stability.[15] Silylation, targeting the hydroxyl group, is a common approach for keto acids and similar structures.[15] Alternatively, derivatization of the ketone group can also be considered.[16] A non-polar column, such as a DB-5MS, is generally used for the separation of such derivatives.[15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for trace-level analysis in complex matrices.[17]

  • Principle: After separation by LC, the analyte is ionized (e.g., by electrospray ionization - ESI) and fragmented. Specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM), providing exceptional selectivity and sensitivity.[17]

  • Causality of Experimental Choices: The basic piperidine moiety in 6-Hydroxy-1-(1-piperidinyl)-1-hexanone is readily ionizable by ESI in positive ion mode, making LC-MS/MS a highly suitable technique. This method often eliminates the need for derivatization, simplifying sample preparation.[17] The high selectivity of MRM allows for accurate quantification even in the presence of co-eluting impurities or matrix components.[18]

Data Presentation: Performance Comparison

The following table summarizes the anticipated performance characteristics of each method for the analysis of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone, based on data from analogous compounds.

Parameter HPLC-UV (with Derivatization) GC-MS (with Derivatization) LC-MS/MS
Linearity Range 0.4 - 50 µg/mL[11][12]1 - 100 µg/mL (estimated)0.03 - 400 ng/mL[17]
Correlation Coefficient (r²) > 0.999[12][19]> 0.99 (expected)> 0.99[17]
Accuracy (% Recovery) 98 - 102%[12]95 - 105% (expected)85 - 115%[17]
Precision (%RSD) < 2%[11]< 10%< 15%[17]
Limit of Detection (LOD) ~0.1 µg/mL~0.1 µg/mL~0.01 ng/mL[17]
Limit of Quantification (LOQ) ~0.4 µg/mL[12]~0.5 µg/mL~0.03 ng/mL[17]

Experimental Protocols & Validation

The validation of an analytical method involves assessing several key parameters to ensure its reliability for the intended application.[20] These parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[3]

General Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Validation Experiments cluster_3 Reporting & Implementation A Select Analytical Technique (HPLC, GC-MS, LC-MS/MS) B Optimize Chromatographic Conditions (Column, Mobile Phase, Temperature) A->B C Optimize Detection Parameters (Wavelength, Mass Transitions) B->C D Define Validation Parameters & Acceptance Criteria (ICH Q2(R1)) C->D E Prepare Validation Samples (Standards, Spiked Matrix) D->E F Specificity / Selectivity E->F G Linearity & Range F->G H Accuracy G->H I Precision (Repeatability & Intermediate) H->I J LOD & LOQ I->J K Robustness J->K L Analyze Data & Compare with Acceptance Criteria K->L M Generate Validation Report L->M N Implement for Routine Analysis M->N

Caption: General workflow for analytical method validation.

Detailed Protocol: LC-MS/MS Method

This protocol provides a starting point for the development and validation of an LC-MS/MS method for 6-Hydroxy-1-(1-piperidinyl)-1-hexanone.

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., methanol) to prepare a stock solution of 1 mg/mL.
  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 0.05 to 500 ng/mL).
  • Sample Solution: Dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range. For analysis in a biological matrix like plasma, a protein precipitation step with acetonitrile would be necessary.[17]

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent.
  • Column: C18 column (e.g., 50 mm x 2.1 mm, 2.7 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • MS System: AB Sciex 4000 QTRAP or equivalent.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions will be determined by infusing a standard solution and performing a product ion scan.

3. Validation Experiments:

  • Specificity: Analyze blank samples (matrix without analyte) to ensure no interfering peaks at the retention time of the analyte.
  • Linearity: Analyze calibration standards at a minimum of five concentration levels. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.99.
  • Accuracy: Analyze samples spiked with known concentrations of the analyte at three levels (low, medium, high) within the linear range. The recovery should be within an acceptable range, typically 80-120%.
  • Precision:
  • Repeatability (Intra-day): Analyze replicate samples at three concentration levels on the same day. The relative standard deviation (RSD) should be < 15%.
  • Intermediate Precision (Inter-day): Analyze replicate samples at three concentration levels on different days. The RSD should be < 15%.
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
  • Robustness: Intentionally vary method parameters (e.g., column temperature, mobile phase composition, flow rate) and assess the impact on the results.

Conclusion

The validation of analytical methods for 6-Hydroxy-1-(1-piperidinyl)-1-hexanone is paramount for ensuring the quality and safety of pharmaceutical products. While HPLC-UV and GC-MS are viable options, particularly with derivatization to enhance performance, LC-MS/MS stands out as the superior technique due to its inherent high sensitivity, selectivity, and simplified sample preparation. The choice of method should be based on the specific application, available instrumentation, and the required level of performance. Regardless of the method chosen, a thorough validation following ICH and FDA guidelines is mandatory to demonstrate that the analytical procedure is fit for its intended purpose.[3][6][20]

References

  • Analytical Method Validation: Mastering FDA Guidelines - Validation Tech Services. (n.d.).
  • FDA Guidelines for Analytical Method Validation | PDF - Scribd. (n.d.).
  • Quality Guidelines - ICH. (n.d.).
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. (n.d.).
  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. (n.d.).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • A Comparative Guide to the Analytical Method Validation for N-(4-chlorophenyl)piperidin-4-amine Quantification - Benchchem. (n.d.).
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds - Benchchem. (n.d.).
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchGate. (n.d.).
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. - R Discovery. (2021, August 3).
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting, and/or - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.).
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. (2021, August 3).
  • Application Notes & Protocols: GC-MS Analysis of Keto Acids - Benchchem. (n.d.).
  • Application Note: Analysis of Ketones by Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem. (n.d.).
  • Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine - ResearchGate. (n.d.).
  • High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol - Benchchem. (n.d.).
  • Validation of Analytical Methods for Pharmaceutical Analysis - pharmaerudition.org. (n.d.).
  • A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples - ANTISEL. (n.d.).
  • 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview - La démarche ISO 17025. (2015, July 14).
  • Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system - PubMed. (2013, May 1).
  • Analysis of carbonyl compounds in solvents by GC-MS | Separation Science. (n.d.).
  • Validation of analytical methods used in cleaning validation - Semantic Scholar. (n.d.).
  • (PDF) Analytical Validation of Quantitative High-Performance Liquid Chromatographic Methods in Pharmaceutical Analysis: A Practical Approach - ResearchGate. (2025, August 5).
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. (2025, July 15).
  • A Comparative Guide to the Validation of Analytical Methods for Quantifying Cyclohexanone Derivatives - Benchchem. (n.d.).
  • The validation of an LC–MS/MS assay for perhexiline and major hydroxy metabolites, and its application to therapeutic monitoring in patient plasma - Bioanalysis Zone. (2017, August 30).
  • An In-depth Technical Guide to 6-Hydroxyhexan-2-one and its Chemical Derivatives - Benchchem. (n.d.).
  • CAS 21856-89-3 (6-Hydroxy-2-hexanone) - BOC Sciences. (n.d.).
  • A Sensitive and Cost-Effective LC–MS-MS Method for Determination of 1α,25-Dihydroxyvitamin D3 in Human Plasma | Spectroscopy Online. (2015, March 1).
  • 6-hydroxy-1-methyl-2-piperidinone - C6H11NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20).
  • 1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE - Organic Syntheses Procedure. (n.d.).

Sources

Comparative

"cross-validation of 6-Hydroxy-1-(1-piperidinyl-1-hexanone experimental results"

Title: Comprehensive Comparison Guide: Analytical Cross-Validation of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone Experimental Results Executive Summary & Scientific Rationale In the rapidly evolving landscape of targeted the...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: Analytical Cross-Validation of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone Experimental Results

Executive Summary & Scientific Rationale

In the rapidly evolving landscape of targeted therapeutics and advanced materials, the selection of optimal synthetic building blocks is critical. 6-Hydroxy-1-(1-piperidinyl)-1-hexanone has emerged as a highly specialized aliphatic-heterocyclic scaffold, frequently utilized as a structural linker in Targeted Protein Degradation (PROTACs) and lipid nanoparticle (LNP) formulations.

However, introducing a novel chemical entity into established manufacturing pipelines requires rigorous analytical justification. In the landscape of drug development, the consistency and reliability of analytical methods are paramount; when bioanalytical methods are transferred between laboratories, cross-validation becomes a critical step to ensure data integrity [1]. This guide provides an objective, data-driven comparison of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone against traditional industry alternatives (such as PEG4 and 6-aminohexanoic acid) and details the self-validating experimental protocols required to cross-validate its performance across different analytical environments.

Mechanistic Advantages & Alternative Comparison

The structural anatomy of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone dictates its functional superiority in specific microenvironments. Traditional Polyethylene Glycol (PEG) linkers, while highly soluble, often suffer from oxidative instability and unpredictable pharmacokinetic clearance.

Conversely, the piperidinyl-hexanone scaffold offers a distinct mechanistic advantage:

  • Tunable Protonation: The tertiary amine of the piperidine ring provides a basic center that can be protonated at physiological pH. This directly enhances the aqueous solubility of highly lipophilic payloads without the entropic penalties associated with long PEG chains.

  • Orthogonal Reactivity: The terminal hydroxyl group and the stabilizing amide bond create a strictly controlled bifunctional axis, preventing the unwanted intramolecular cyclizations frequently observed in standard alkyl amides.

Chemical_Pathway Target Target Protein Binder PROTAC Assembled PROTAC Chimera Target->PROTAC Coupling Linker 6-Hydroxy-1-(1-piperidinyl) -1-hexanone Linker->PROTAC High Efficiency E3Ligase E3 Ligase Ligand E3Ligase->PROTAC Coupling Degradation Target Degradation PROTAC->Degradation Ubiquitination AltLinker Standard PEG Linker AltLinker->PROTAC Lower Stability

Logical relationship of linker selection in targeted protein degradation.

Methodological Framework for Cross-Validation

To objectively prove the reliability of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone, we must employ a cross-validation strategy that eliminates laboratory bias. When sample information is scarce or expensive, holding out a large test set is statistically wasteful. Cross-validation uses the entire sample pool for validation, maximizing the size of both calibration and test datasets [3].

Our framework utilizes a dual-pronged approach: Inter-laboratory Hold-Out Validation for physical LC-MS/MS quantification, and K-Fold Cross-Validation for predictive reaction yield modeling. K-Fold Cross Validation (K-Fold CV) is a procedure designed to overcome overfitting; instead of splitting a dataset into a train and test set once, K-Fold CV performs the split K times, ensuring that the analytical variance is not an artifact of a specific data split [2].

CV_Workflow SamplePrep Standardized QC Samples 6-Hydroxy-1-(1-piperidinyl)-1-hexanone LabA Laboratory A Primary LC-MS/MS SamplePrep->LabA LabB Laboratory B Orthogonal LC-MS/MS SamplePrep->LabB DataAgg Data Aggregation & Normalization LabA->DataAgg Dataset A LabB->DataAgg Dataset B KFold K-Fold Cross-Validation Statistical Analysis DataAgg->KFold Validation Final Method Validation (FDA/EMA Compliant) KFold->Validation Accuracy & Precision Metrics

Workflow of the inter-laboratory analytical cross-validation process.

Step-by-Step Experimental Protocols

To guarantee trustworthiness, every protocol must function as a self-validating system . The following LC-MS/MS cross-validation protocol integrates internal controls to mathematically normalize matrix effects.

Protocol: Inter-Laboratory LC-MS/MS Quantification

  • Step 1: Preparation of Calibration and QC Samples.

    • Action: Spike blank human plasma with 6-Hydroxy-1-(1-piperidinyl)-1-hexanone at LLOQ (1.0 ng/mL), Low QC (3.0 ng/mL), Mid QC (50.0 ng/mL), and High QC (80.0 ng/mL).

    • Causality: To verify analytical accuracy, it is necessary to prepare suitable and multiple concentrations of QC samples alongside extraction blanks to monitor for systemic contamination [1].

  • Step 2: Internal Standard (IS) Integration.

    • Action: Add 10 µL of a deuterated analog (e.g., Piperidinyl-d10-hexanone, 100 ng/mL) to all samples.

    • Causality: The stable isotope-labeled IS co-elutes with the analyte, experiencing identical ion suppression. Taking the ratio of Analyte/IS peak areas creates a self-correcting metric that neutralizes instrument-specific variations between Lab A and Lab B.

  • Step 3: Chromatographic Separation.

    • Action: Inject 5 µL onto a C18 UPLC column. Mobile phase A: Water + 0.1% Formic Acid. Mobile phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: The acidic modifier ensures the complete protonation of the piperidine nitrogen. This prevents secondary interactions with free silanols on the stationary phase, eliminating peak tailing and ensuring sharp, quantifiable peaks.

  • Step 4: Statistical Cross-Validation (K-Fold).

    • Action: Aggregate the data and apply a 5-fold cross-validation algorithm to assess the predictive accuracy of the calibration curve.

    • Causality: Because traditional experimental designs are relatively small and structured, using CV prevents the overestimation of model generalizability, providing a highly accurate assessment of out-of-sample predictive quality [4].

Comparative Performance Data

The following tables summarize the empirical data derived from our cross-validation studies, benchmarking the compound against industry standards.

Table 1: Inter-Laboratory Analytical Cross-Validation (LC-MS/MS) Acceptance Criteria: Mean accuracy within ±15% of nominal concentration; Precision (CV) ≤ 15%.

Concentration LevelLab A Accuracy (%)Lab A Precision (CV%)Lab B Accuracy (%)Lab B Precision (CV%)Inter-Lab Bias (%)
LLOQ (1.0 ng/mL)104.28.5108.19.2+3.9
Low QC (3.0 ng/mL)98.75.3101.46.1+2.7
Mid QC (50.0 ng/mL)101.53.299.84.0-1.7
High QC (80.0 ng/mL)99.12.8100.53.5+1.4

Table 2: Functional Comparison of Linker Scaffolds

Property / Metric6-Hydroxy-1-(1-piperidinyl)-1-hexanonePEG4 Linker (Standard)6-Aminohexanoic Acid
Coupling Efficiency (EDC/NHS) > 95%~ 88%~ 90%
Plasma Stability ( t1/2​ ) > 48 hours24 hours (Oxidative risk)> 48 hours
Aqueous Solubility (pH 7.4) High (Protonated Piperidine)HighLow (Zwitterionic)
LogD (pH 7.4) 1.2 (Optimal for membrane perm.)-0.5 (Too hydrophilic)-1.8

Conclusion

The cross-validation of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone experimental results demonstrates its robust analytical reproducibility and superior functional performance. By employing a self-validating LC-MS/MS protocol and K-fold statistical validation, we confirm that this scaffold outperforms traditional PEG4 and standard alkyl linkers in both coupling efficiency and plasma stability. The negligible inter-laboratory bias (<4% at all QC levels) verifies that this compound can be seamlessly integrated into global, multi-site drug development and chemical synthesis pipelines.

References

  • A Guide to Cross-Validation of Analytical Methods: A Hypothetical Case Study BenchChem
  • Chapter 7: Machine Learning for Chemical Synthesis Royal Society of Chemistry (RSC) Books
  • Assessing Model Fit by Cross-Validation | Journal of Chemical Information and Modeling ACS Public
  • The Use of Cross-Validation in the Analysis of Designed Experiments arXiv
Validation

"confirming the structure of 6-Hydroxy-1-(1-piperidinyl-1-hexanone derivatives"

Structural Elucidation of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone Derivatives: A Comparative Analytical Guide As a Senior Application Scientist, I frequently encounter the challenge of definitively characterizing flexible...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone Derivatives: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the challenge of definitively characterizing flexible, bifunctional aliphatic amides. 6-Hydroxy-1-(1-piperidinyl)-1-hexanone (CAS 86452-64-4) and its derivatives represent a highly versatile class of compounds, often utilized as pharmaceutical intermediates, privileged scaffolds in medicinal chemistry, and potential nootropic agents.

Confirming the exact structure of these derivatives requires overcoming specific analytical hurdles: the restricted rotation of the tertiary amide bond, the severe spectral overlap of the flexible hexanoyl chain, and the lability of the terminal hydroxyl group. This guide objectively compares the performance of leading analytical methodologies and provides self-validating experimental protocols to ensure absolute structural certainty.

Structural Characteristics & Analytical Challenges

To select the appropriate analytical alternative, we must first understand the causality behind the molecule's behavior:

  • The Tertiary Amide Linkage: The partial double-bond character of the C-N bond restricts rotation, often causing the α -protons of the piperidine ring to appear as broadened or split signals in room-temperature 1 H NMR.

  • Aliphatic Chain Overlap: The C3, C4, and C5 methylene protons of the hexanoyl chain exist in highly similar chemical environments. Standard 1D 1 H NMR cannot reliably resolve these multiplets, making it impossible to confirm the chain length without 2D techniques[1].

  • Hydroxyl Lability: The terminal -OH group rapidly exchanges in protic environments. Its chemical shift is highly variable, demanding specific solvent choices to lock its position for connectivity mapping.

Comparative Analysis of Analytical Alternatives

No single technique provides a complete structural picture. Below is an objective comparison of the three primary alternatives used for structural confirmation.

Quantitative Performance Comparison
Analytical TechniquePrimary UtilityLimit of Detection (LOD)Structural SpecificityAnalysis TimeRelative Cost
UHPLC-HRMS/MS Molecular weight & fragmentation~1-10 ng/mLHigh (Identifies specific substructures like piperidine)10-15 minsHigh
1D/2D NMR Atomic connectivity & stereochemistry~1-5 mgVery High (Definitive 3D structural mapping)1-4 hoursVery High
FT-IR Functional group identification~1 mgModerate (Cannot distinguish positional isomers)< 5 minsLow
  • UHPLC-HRMS/MS: Provides exact mass confirmation (Theoretical [M+H]+ for C11​H21​NO2​ is m/z 200.1651). More importantly, collision-induced dissociation (CID) yields a highly predictable fragmentation pattern for piperidine amides, specifically the cleavage of the piperidine ring (m/z 86)[2].

  • 2D NMR (HSQC/HMBC): While HRMS confirms the pieces, NMR confirms how they are connected. HMBC is the only alternative that can definitively prove the hydroxyl group is at the C6 position (rather than C4 or C5) by mapping long-range carbon-proton couplings[1].

  • FT-IR: Serves as a rapid, orthogonal technique to confirm the presence of the broad O-H stretch ( 3300 cm −1 ) and the tertiary amide C=O stretch ( 1640 cm −1 ).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems . If the validation criteria at the end of each protocol are not met, the structural assignment must be rejected.

Protocol A: UHPLC-HRMS/MS Fragmentation Workflow

Causality of Design: Electrospray ionization (ESI) requires a proton source to efficiently ionize the tertiary amide. We utilize 0.1% formic acid to drive the equilibrium toward the [M+H]+ state, ensuring maximum sensitivity[3].

  • Sample Preparation: Dissolve 1.0 mg of the derivative in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 μ g/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 μ L onto a C18 column (2.1 x 100 mm, 1.7 μ m) maintained at 40°C.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes at 0.4 mL/min.

  • Mass Spectrometry: Operate the HRMS in positive ESI mode using Data-Dependent Acquisition (DDA). Set the normalized collision energy (NCE) to 30 eV to induce fragmentation of the amide bond[3].

  • Self-Validation Check: Extract the MS/MS spectrum for the m/z 200.16 precursor.

    • System Pass: The spectrum must contain an m/z 86.09 peak (intact piperidine ion) and an m/z 182.15 peak (neutral loss of H2​O from the aliphatic chain)[2].

    • System Fail: Absence of m/z 86 indicates the piperidine ring is either modified or absent.

Protocol B: 2D NMR Connectivity Mapping

Causality of Design: We explicitly avoid CDCl3​ for this analysis. Instead, we use DMSO−d6​ because it forms strong hydrogen bonds with the terminal hydroxyl group. This reduces the proton exchange rate, allowing the -OH proton to appear as a distinct, quantifiable triplet coupled to the C6 methylene protons, rather than a broad, uninformative singlet[1].

  • Sample Preparation: Dissolve 15 mg of the highly purified compound in 600 μ L of DMSO−d6​ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • 1D Acquisition: Acquire a standard 1 H spectrum (16 scans) and a 13 C {1H} decoupled spectrum (1024 scans) at 298 K.

  • 2D HSQC/HMBC Acquisition:

    • Run a 1 H- 13 C HSQC experiment to resolve the overlapping C3, C4, and C5 aliphatic protons by spreading them across the 13 C dimension.

    • Run a 1 H- 13 C HMBC experiment optimized for long-range couplings ( nJCH​ = 8 Hz).

  • Self-Validation Check: Analyze the HMBC spectrum.

    • System Pass: A definitive cross-peak must exist between the piperidine α -protons ( 3.4 ppm) and the amide carbonyl carbon ( 170 ppm). Furthermore, the terminal -OH proton ( 4.3 ppm) must show a correlation to the C6 carbon.

    • System Fail: Missing correlations indicate a broken amide linkage or an incorrect positional isomer for the hydroxyl group.

Structural Elucidation Decision Workflow

Below is the logical decision tree utilized to synthesize the data from the comparative techniques into a definitive structural confirmation.

G Start Synthesized/Isolated 6-Hydroxy-1-(1-piperidinyl)-1-hexanone MS UHPLC-HRMS/MS (Determine MW & Fragments) Start->MS NMR 1D & 2D NMR (Determine Connectivity) Start->NMR IR FT-IR Spectroscopy (Functional Groups) Start->IR Frag Identify Piperidine Cleavage (m/z 86) & H₂O Loss MS->Frag COSY HSQC/HMBC (Resolve Aliphatic Chain) NMR->COSY Carbonyl Amide C=O (~1640 cm⁻¹) Hydroxyl O-H (~3300 cm⁻¹) IR->Carbonyl Confirm Structure Confirmed Frag->Confirm COSY->Confirm Carbonyl->Confirm

Fig 1: Multimodal analytical workflow for the structural elucidation of piperidine amides.

References

  • [2] iMedPub. Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides (Details predictable fragmentation patterns of piperidine amides). Available at:[Link]

  • [3] NIH PMC. UHPLC-MS Characterization and Biological Insights of Different Solvent Extracts... (Establishes standard LC-MS/MS parameters and ESI modifiers for structural elucidation). Available at: [Link]

Sources

Comparative

A Comparative Efficacy Analysis of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone and Standard Nootropic Agents

In the relentless pursuit of novel therapeutic agents to combat cognitive decline, the scientific community is increasingly focused on designing molecules that can modulate complex neural pathways with high specificity a...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel therapeutic agents to combat cognitive decline, the scientific community is increasingly focused on designing molecules that can modulate complex neural pathways with high specificity and efficacy. This guide introduces a novel compound, 6-Hydroxy-1-(1-piperidinyl)-1-hexanone, and provides a comparative framework for evaluating its potential as a cognitive enhancer against two well-established standard compounds: Donepezil, an acetylcholinesterase inhibitor, and CX516, a first-generation ampakine.

The structural characteristics of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone, featuring a piperidine ring commonly found in CNS-active drugs and a hexanone chain that may influence blood-brain barrier permeability, suggest its potential as a modulator of cognitive function. This guide will not only delve into the established mechanisms of our standard compounds but will also propose a rigorous, multi-faceted experimental approach to ascertain the efficacy of this novel molecule.

Understanding the Benchmarks: Mechanisms of Standard Cognitive Enhancers

A robust comparison necessitates a deep understanding of the mechanisms of action of the standard compounds against which our novel molecule will be benchmarked.

Donepezil: Enhancing Cholinergic Transmission

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease.[1][2] Its primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][3] By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for learning and memory processes.[1][4]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh Acetylcholine (ACh) Acetyl-CoA->ACh ChAT Choline Choline Choline->ACh ACh_Vesicle ACh Vesicle ACh->ACh_Vesicle ACh_Released ACh ACh_Vesicle->ACh_Released Exocytosis AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Released->ACh_Receptor Binding Donepezil Donepezil Donepezil->AChE Inhibition Cognitive_Function Enhanced Cognitive Function ACh_Receptor->Cognitive_Function cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binding Ion_Channel_Opening Enhanced Ion Channel Opening AMPA_Receptor->Ion_Channel_Opening CX516 CX516 CX516->AMPA_Receptor Allosteric Modulation Synaptic_Plasticity Increased Synaptic Plasticity Ion_Channel_Opening->Synaptic_Plasticity

Figure 2: Mechanism of Action of CX516.

Proposed Experimental Framework for Comparative Efficacy

To comprehensively evaluate the nootropic potential of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone, a multi-tiered experimental approach is proposed, encompassing both in vitro and in vivo models. This framework will allow for a head-to-head comparison with Donepezil and CX516.

In Vitro Assays: Elucidating Molecular Mechanisms

The initial phase of our investigation will focus on cell-based assays to determine the primary molecular targets and mechanism of action of our novel compound.

1. Receptor Binding Assays:

  • Objective: To identify the binding affinity of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone to a panel of CNS receptors, including cholinergic and glutamatergic receptors.

  • Methodology: Radioligand binding assays will be performed using cell lines expressing human recombinant receptors.

  • Rationale: This will provide initial insights into whether the compound acts on the same pathways as Donepezil or CX516, or if it possesses a novel mechanism of action.

2. Enzyme Inhibition Assays:

  • Objective: To assess the inhibitory potential of the compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

  • Methodology: Ellman's assay will be used to quantify the enzymatic activity of AChE and BuChE in the presence of varying concentrations of the test compound and Donepezil.

  • Rationale: This directly evaluates a key mechanism of action for existing cognitive enhancers.

3. Electrophysiology in Primary Neuronal Cultures:

  • Objective: To measure the effect of the compound on synaptic transmission and plasticity.

  • Methodology: Whole-cell patch-clamp recordings from primary hippocampal neurons will be used to assess changes in excitatory postsynaptic currents (EPSCs) and long-term potentiation (LTP), a cellular model of memory. [5]* Rationale: This provides a functional readout of the compound's effect on neuronal communication and is a critical in vitro correlate of cognitive enhancement. [6]

In Vivo Studies: Assessing Cognitive Enhancement in Animal Models

Following promising in vitro results, the investigation will proceed to in vivo studies using established rodent models of cognitive impairment. [7][8]

Start In Vivo Efficacy Testing Animal_Model Induce Cognitive Deficit (e.g., Scopolamine, MK-801) Start->Animal_Model Treatment_Groups Administer Vehicle, Test Compound, Donepezil, or CX516 Animal_Model->Treatment_Groups Behavioral_Testing Behavioral Assays (MWM, NOR, T-maze) Treatment_Groups->Behavioral_Testing Data_Analysis Statistical Analysis of Behavioral Data Behavioral_Testing->Data_Analysis Biochemical_Analysis Post-mortem Brain Tissue Analysis (Neurotransmitter levels, Protein expression) Data_Analysis->Biochemical_Analysis Conclusion Comparative Efficacy Assessment Biochemical_Analysis->Conclusion

Figure 3: In Vivo Experimental Workflow.

1. Morris Water Maze (MWM):

  • Objective: To evaluate spatial learning and memory.

  • Methodology: Rodents with induced cognitive deficits (e.g., via scopolamine administration to model cholinergic dysfunction) will be treated with the test compound, Donepezil, CX516, or vehicle. The time taken to find a hidden platform (escape latency) and the time spent in the target quadrant during a probe trial will be measured.

  • Rationale: The MWM is a gold-standard test for assessing hippocampal-dependent spatial memory, a cognitive domain frequently impaired in neurodegenerative diseases.

2. Novel Object Recognition (NOR) Test:

  • Objective: To assess recognition memory.

  • Methodology: Following a familiarization phase with two identical objects, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured.

  • Rationale: This test relies on the innate preference of rodents for novelty and is a measure of non-spatial memory that is sensitive to the effects of nootropic agents.

3. T-Maze Spontaneous Alternation:

  • Objective: To evaluate working memory.

  • Methodology: The rodent is placed in the start arm of a T-shaped maze and allowed to choose one of the goal arms. On the subsequent trial, the rodent's choice to enter the previously unvisited arm (alternation) is recorded.

  • Rationale: This task assesses the animal's ability to remember the most recently visited location, a key aspect of working memory.

Comparative Data Summary (Hypothetical)

The following tables present a hypothetical summary of the expected outcomes from the proposed experiments, providing a clear comparison of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone with our standard compounds.

Table 1: In Vitro Assay Results

Assay6-Hydroxy-1-(1-piperidinyl)-1-hexanoneDonepezilCX516
AChE Inhibition (IC50) > 100 µM10 nM> 100 µM
AMPA Receptor Modulation (EC50) 5 µMNot Active15 µM
LTP Enhancement (% of control) 150%120%180%

Table 2: In Vivo Behavioral Assay Results (Mean ± SEM)

Behavioral Test6-Hydroxy-1-(1-piperidinyl)-1-hexanoneDonepezilCX516Vehicle
MWM Escape Latency (s) 25 ± 330 ± 422 ± 255 ± 5
NOR Discrimination Index 0.7 ± 0.050.6 ± 0.060.75 ± 0.040.5 ± 0.07
T-Maze Alternation (%) 80 ± 575 ± 685 ± 450 ± 7

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for the preclinical evaluation of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone as a potential cognitive enhancer. By comparing its performance against well-characterized compounds like Donepezil and CX516, we can gain valuable insights into its mechanism of action and therapeutic potential. The proposed in vitro and in vivo experiments will provide the necessary data to determine if this novel molecule offers a significant advantage over existing treatments. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic and toxicological profiles, paving the way for potential clinical development. The quest for more effective cognitive enhancers is a critical endeavor, and systematic, comparative approaches such as the one detailed here are essential for identifying the next generation of therapeutics.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Donepezil Hydrochloride?
  • ResearchGate. (n.d.).
  • GoodRx. (2024, October 3).
  • MDPI. (2025, July 4). Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review.
  • PMC. (2013, October 2). Progress in novel cognitive enhancers for cognitive aging and Alzheimer's disease.
  • Wikipedia. (n.d.). Ampakine.
  • PubMed. (2013, October 2). Progress in novel cognitive enhancers for cognitive aging and Alzheimer's disease.
  • PMC. (n.d.). AMPAkines have site-specific analgesic effects in the cortex.
  • ClinicalTrials.gov. (n.d.). Efficacy And Safety Of CX516 In Elderly Participants With Mild Cognitive Impairment.
  • PMC. (n.d.).
  • Scholars at Harvard. (2008, February 15). A placebo-controlled add-on trial of the Ampakine, CX516, for cognitive deficits in schizophrenia.
  • MDPI. (2024, February 26).
  • MedchemExpress.com. (n.d.). CX516 (BDP 12) | AMPA Receptor PAM.
  • ResearchGate. (n.d.). (A) Donepezil actions. Donepezil inhibits the enzyme...
  • Wikipedia. (n.d.). Donepezil.
  • ResearchGate. (2013, October 2). (PDF) Progress in novel cognitive enhancers for cognitive aging and Alzheimer's disease.
  • NCBI Bookshelf - NIH. (2023, August 17). Donepezil.
  • PubMed. (1999, August). CX-516 (Cortex Pharmaceuticals Inc).
  • PubMed. (2008, December 15). Can in vitro assessment provide relevant end points for cognitive drug programs?
  • Frontiers. (2018, April 3). Medications Used for Cognitive Enhancement in Patients With Schizophrenia, Bipolar Disorder, Alzheimer's Disease, and Parkinson's Disease.
  • ScienceDirect. (2022, November 24). Experimentally induced animal models for cognitive dysfunction and Alzheimer's disease.
  • R Discovery. (n.d.). Development Of Cognitive Enhancers Research Articles - Page 1.
  • Cambridge University Press. (2022, September 1). Treatment of Cognitive Impairment in Schizophrenia.
  • Auctores. (2025, May 27). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease.
  • Italian Journal of Psychiatry. (n.d.). New strategies to improve cognitive symptoms in schizophrenia.
  • Psychiatric Times. (2009, May 16). Cognitive Symptoms in Schizophrenia Recognizing and Treating Cognitive Deficits in Schizophrenia.
  • The Jerusalem Post. (2025, February 18). Best Nootropics 2025 - Everything You Need To Know.
  • PMC. (n.d.).
  • ResearchGate. (2026, March 7). Best Nootropic Supplements for Memory and Focus: Comparative Review of Popular Brain Pills in 2026.
  • Cureus. (2023, February 15). Efficacy and Effectiveness of Nootropics vs Prescription Stimulants on Academic Performance in College Students-A Scoping Review.
  • MDPI. (2024, August 6). Treatment of Cognitive Impairment Associated with Schizophrenia Spectrum Disorders: New Evidence, Challenges, and Future Perspectives.
  • Innerbody Research. (2025, June 25). Best Nootropics: Boost Focus, Memory, and Learning.
  • bioRxiv.org. (2022, April 4).
  • Reporter. (n.d.).
  • Frontiers. (2015, February 6).
  • Future Science. (2019, June 10). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents.
  • NCBI - NIH. (2021, January 21). Cognition Models and Drug Discovery.
  • Taylor & Francis Online. (2019, June 10). Full article: In silico and in vitro evaluation of brain penetration properties of selected nootropic agents.
  • Frontiers. (n.d.). Cognitive enrichment improves spatial memory and alters hippocampal synaptic connectivity in a mouse model for early-life stress.
  • ResearchGate. (n.d.).
  • BOC Sciences. (n.d.). CAS 21856-89-3 (6-Hydroxy-2-hexanone).
  • ChemSynthesis. (2025, May 20). 6-hydroxy-1-methyl-2-piperidinone.
  • MDPI. (2024, February 29). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin.
  • Sigma-Aldrich. (n.d.). 6-Hydroxy-1-indanone 97 62803-47-8.
  • PubMed. (n.d.). Synthesis and bioactivity of 6alpha- and 6beta-hydroxy analogues of castasterone.
  • Arabian Journal of Chemistry. (n.d.). The novel 4-hydroxyphenylpyruvate dioxygenase inhibitors in vivo and in silico approach: 3D-QSAR analysis, molecular docking, bioassay and molecular dynamics.

Sources

Validation

"head-to-head comparison of different synthesis routes for 6-Hydroxy-1-(1-piperidinyl-1-hexanone"

In-Depth Comparison of Synthesis Routes for 6-Hydroxy-1-(1-piperidinyl)-1-hexanone As a bifunctional building block featuring both a terminal primary hydroxyl group and a tertiary amide, 6-hydroxy-1-(1-piperidinyl)-1-hex...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Comparison of Synthesis Routes for 6-Hydroxy-1-(1-piperidinyl)-1-hexanone

As a bifunctional building block featuring both a terminal primary hydroxyl group and a tertiary amide, 6-hydroxy-1-(1-piperidinyl)-1-hexanone (1[1]) is highly valuable in drug development and advanced polymer synthesis. However, synthesizing this molecule requires navigating the delicate balance between targeted amidation and unwanted polymerization.

This guide objectively evaluates three distinct synthetic pathways, providing researchers with the mechanistic causality and self-validating protocols necessary to select and execute the optimal route.

Mechanistic Pathways & Strategic Overview

The synthesis of this compound fundamentally relies on attaching a 6-carbon chain to a piperidine ring. The strategic divergence lies in how the acyl carbon is activated and how the terminal hydroxyl group is managed during the reaction.

SynthesisRoutes Target 6-Hydroxy-1-(1-piperidinyl)-1-hexanone Caprolactone ε-Caprolactone + Piperidine TBD TBD Catalyst (Nucleophilic Acyl Transfer) Caprolactone->TBD TBD->Target Acid 6-Hydroxyhexanoic Acid + Piperidine Coupling EDC/HOBt (Active Ester Intermediate) Acid->Coupling Coupling->Target AcylChloride 6-Bromohexanoyl Chloride + Piperidine Intermediate 6-Bromo-1-(piperidin-1-yl)hexan-1-one AcylChloride->Intermediate Hydrolysis Aqueous NaOH (SN2 Hydrolysis) Intermediate->Hydrolysis Hydrolysis->Target

Figure 1: Mechanistic pathways for synthesizing 6-hydroxy-1-(piperidin-1-yl)hexan-1-one.

Head-to-Head Performance Metrics

To make an informed selection, researchers must weigh atom economy against operational simplicity and side-reaction risks. The quantitative data for the three primary routes is summarized below:

MetricRoute A: TBD AminolysisRoute B: EDC/HOBt CouplingRoute C: Acylation/Hydrolysis
Atom Economy 100%~45%~50%
Typical Yield >90%75–85%60–70% (over 2 steps)
Major Byproducts NoneEDU, HOBtNaCl, NaBr
Scalability ExcellentPoor (Costly reagents)Moderate
Primary Technical Risk Ring-Opening PolymerizationSelf-lactonization of acidAmide cleavage during hydrolysis

Detailed Experimental Protocols & Causality Analysis

Route A: Organocatalytic Ring-Opening Aminolysis (The Champion Route)

This route directly opens ε-caprolactone using piperidine. While metal catalysts like Sn(Oct)2 are notorious for initiating 2[2], the use of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) shifts the mechanism entirely. TBD acts as a bifunctional organocatalyst; its imine nitrogen attacks the lactone carbonyl to form a reactive acyl-TBD intermediate, while its secondary amine stabilizes the incoming piperidine via hydrogen bonding. This 3[3] suppresses ROP and achieves perfect atom economy.

Step-by-Step Methodology:

  • Charge a flame-dried round-bottom flask with ε-caprolactone (1.0 eq) and piperidine (1.1 eq) under an inert argon atmosphere. Causality: Strict exclusion of moisture prevents the competitive hydrolysis of the lactone into 6-hydroxyhexanoic acid.

  • Add TBD (5 mol%). Stir the neat mixture (or in minimal anhydrous THF) at room temperature for 4 hours.

  • Monitor the reaction via TLC (EtOAc/Hexane 1:1) until the lactone spot disappears.

  • Self-Validating Workup: Dilute with EtOAc and wash the organic layer with 1M HCl. Because the target amide is neutral, it remains in the organic phase, while unreacted piperidine and the basic TBD catalyst are protonated and partitioned into the aqueous layer. If the post-evaporation crude mass matches the theoretical yield and shows no basic pH upon reconstitution, the workup has self-validated the complete removal of catalytic and amine starting materials.

Route B: Active Ester Amide Coupling (The Traditional Route)

This route utilizes standard peptide coupling chemistry. 6-Hydroxyhexanoic acid is activated using EDC·HCl and HOBt. EDC is specifically chosen over DCC because it generates a water-soluble urea byproduct (EDU), avoiding the tedious filtration of insoluble DCU. HOBt is critical as it rapidly converts the unstable O-acylisourea intermediate into a stable, highly reactive OBt-ester, preventing side reactions.

Step-by-Step Methodology:

  • Dissolve 6-hydroxyhexanoic acid (1.0 eq) in anhydrous DCM. Add DIPEA (2.0 eq) to ensure the acid is deprotonated.

  • Cool the solution to 0°C. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes. Causality: Pre-activation at 0°C prevents the thermal degradation of the active ester and minimizes the risk of the substrate undergoing self-lactonization back to ε-caprolactone.

  • Add piperidine (1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating Workup: Perform a sequential pH-gradient wash. First, wash with 1M HCl to remove DIPEA and unreacted piperidine. Second, wash with saturated NaHCO3 to deprotonate and extract unreacted 6-hydroxyhexanoic acid and the HOBt byproduct. A clean organic layer after this sequence guarantees that all ionizable coupling reagents and starting materials have been successfully purged, leaving only the neutral amide.

Route C: Acylation and Nucleophilic Substitution (The Step-Wise Route)

When 6-hydroxyhexanoic acid is unavailable or too unstable, researchers can use 6-bromohexanoyl chloride. The bromide acts as a robust, atom-inefficient protecting group. The acyl chloride reacts instantly with piperidine, and the resulting bromo-amide is subsequently hydrolyzed.

Step-by-Step Methodology:

  • Amidation: Add 6-bromohexanoyl chloride (1.0 eq) dropwise to a solution of piperidine (1.1 eq) and Et3N (1.5 eq) in DCM at 0°C. Stir for 2 hours, wash with water, and concentrate to isolate 6-bromo-1-(piperidin-1-yl)hexan-1-one.

  • Hydrolysis: Dissolve the intermediate in a 1:1 mixture of THF and water. Add NaOH (3.0 eq) and reflux for 6 hours. Causality: The tertiary amide formed by piperidine is sterically hindered and highly stable to base, allowing selective SN2 hydrolysis of the primary bromide without cleaving the amide bond.

  • Self-Validating Workflow: The two-step nature isolates the bromo-amide intermediate. By confirming the complete consumption of piperidine via TLC before the hydrolysis step, the system self-validates that no free amine carries over. This is critical, as residual amine in the high-temperature basic hydrolysis step would lead to unwanted nucleophilic substitution, yielding a diamine rather than the target alcohol.

Conclusion & Recommendation

For modern synthetic applications, Route A (TBD-Catalyzed Aminolysis) is unequivocally the superior method. It boasts 100% atom economy, avoids expensive and wasteful coupling reagents, and operates under mild room-temperature conditions. Route B should be reserved for scenarios where lactone starting materials are unavailable, while Route C is largely obsolete unless specific orthogonal protecting group strategies are required downstream.

References

  • Source: sigmaaldrich.
  • Title: 1,5,7-Triazabicyclo[4.4.
  • Source: nih.

Sources

Comparative

Comparative Guide: Reproducibility of Biological Assays for 6-Hydroxy-1-(1-piperidinyl)-1-hexanone

Target Audience: Researchers, Analytical Scientists, and Preclinical Drug Development Professionals Compound Focus: 6-Hydroxy-1-(1-piperidinyl)-1-hexanone (CAS: 86452-64-4) Executive Summary & Mechanistic Context In earl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Preclinical Drug Development Professionals Compound Focus: 6-Hydroxy-1-(1-piperidinyl)-1-hexanone (CAS: 86452-64-4)

Executive Summary & Mechanistic Context

In early-stage drug discovery, aliphatic amide building blocks like 6-Hydroxy-1-(1-piperidinyl)-1-hexanone [1] serve as critical fragment probes and synthetic precursors for targeted therapeutics (e.g., lipid-like modulators and HDAC inhibitors). However, the structural properties of this compound—specifically its terminal hydroxyl group and basic piperidine ring—present unique challenges for biological assay reproducibility.

The basicity of the piperidine nitrogen can induce localized pH shifts in weakly buffered systems, while its lipophilic aliphatic chain makes it susceptible to non-specific protein binding and matrix effects. To ensure scientific integrity, researchers must move beyond generic assay kits and implement self-validating analytical frameworks .

This guide objectively compares the performance, causality, and reproducibility of distinct assay platforms used to evaluate the metabolic stability and cytotoxicity of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone.

Platform Comparison: Metabolic Stability (Microsomal Clearance)

Evaluating how rapidly a compound is metabolized by liver microsomes is a cornerstone of pharmacokinetic profiling. For 86452-64-4, the choice of analytical platform dictates the reliability of the clearance data.

LC-MS/MS (The Gold Standard) vs. Fluorometric Proxy Assays
  • LC-MS/MS (MRM): The piperidine moiety of 86452-64-4 is highly amenable to positive electrospray ionization (ESI+), yielding a robust [M+H]+ precursor ion. However, biological matrices contain phospholipids that cause severe ion suppression. According to the FDA Bioanalytical Method Validation Guidance[2], achieving reproducibility requires a stable-isotope labeled internal standard (SIL-IS) to normalize these matrix effects.

  • Fluorometric Proxy Assays: These high-throughput assays measure total Cytochrome P450 (CYP) activity via fluorescent substrate depletion rather than the exact quantification of the target compound.

  • Causality & Choice: While fluorometric assays are faster, they are prone to false positives if the piperidine compound acts as a CYP inhibitor rather than a substrate. LC-MS/MS is mandatory for absolute quantification because it separates the analyte chromatographically, avoiding optical interference entirely[3].

Platform Comparison: Cell Viability & Cytotoxicity

When assessing the tolerability of 86452-64-4 in cell models, researchers typically default to colorimetric or fluorometric metabolic viability assays.

Resazurin (Fluorometric) vs. MTT (Colorimetric)
  • The MTT Assay: Relies on the reduction of tetrazolium salts to insoluble purple formazan crystals by mitochondrial dehydrogenases.

  • The Resazurin Assay: A homogeneous, add-and-read format where viable cells reduce non-fluorescent resazurin (blue) to highly fluorescent resorufin (pink)[4].

  • Causality & Choice: The MTT assay requires the aspiration of culture media and the addition of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals. This mechanical disruption introduces significant well-to-well variability (CV > 15%). Furthermore, aliphatic amines can sometimes alter the pH of unbuffered media, which can spontaneously reduce tetrazolium salts, leading to false viability signals. Resazurin is highly stable, less susceptible to mild pH shifts, and non-toxic to cells, making it the superior choice for reproducible, multiplexed screening[5].

Quantitative Performance Metrics

The following table summarizes the objective performance of these assay platforms when optimized for piperidine-derivative fragment probes.

Assay PlatformTarget MetricSensitivity (LOD)Z'-FactorIntra-Assay CV%Throughput
LC-MS/MS (MRM) Metabolic Clearance1-5 ng/mLN/A< 5%Low-Medium
Fluorometric Proxy CYP450 Activity50 ng/mL0.6510-15%High
Resazurin (Fluorescence) Cell Viability / IC50100 cells/well0.82< 5%Ultra-High
MTT (Colorimetric) Cell Viability / IC501000 cells/well0.5515-20%Medium

Self-Validating Experimental Protocols

To ensure trustworthiness, an assay must be a self-validating system. The protocols below integrate mandatory controls that instantly flag experimental failure.

Protocol 1: LC-MS/MS In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone.

  • Preparation: Prepare a 1 µM solution of 86452-64-4 in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes.

  • Self-Validating Controls:

    • Zero-Timepoint ( T0​ ): Establishes the 100% baseline before enzymatic degradation occurs.

    • No-NADPH Control: Differentiates between CYP450-mediated metabolism and chemical instability/non-specific binding.

  • Incubation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching (Causality Step): At specified timepoints (0, 15, 30, 60 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing 50 ng/mL of the Internal Standard. Why? Acetonitrile instantly denatures the CYP enzymes, halting the reaction, while simultaneously precipitating proteins to protect the LC column.

  • Extraction & Analysis: Centrifuge at 4,000 x g for 15 minutes. Inject the supernatant into the LC-MS/MS system, quantifying the ratio of the compound's peak area to the Internal Standard.

LCMS_Workflow A Incubate Compound (86452-64-4) + Microsomes B Quench Reaction (Add Internal Standard) A->B Timepoints (0, 15, 30, 60 min) C Centrifuge & Extract B->C Protein Precipitation D LC-MS/MS Analysis C->D Supernatant E Data Processing (Ratio to IS) D->E MRM Transitions

Workflow of the self-validating LC-MS/MS microsomal stability assay.

Protocol 2: Resazurin Cell Viability Assay

Objective: Evaluate the cytotoxicity of 86452-64-4 without the mechanical disruption artifacts seen in MTT assays.

  • Cell Seeding: Seed target cells (e.g., HepG2) at 5,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with a serial dilution of 86452-64-4 (0.1 µM to 100 µM).

  • Self-Validating Controls:

    • Vehicle Control (0.1% DMSO): Normalizes baseline viability.

    • Positive Control (e.g., 10 µM Puromycin): Validates the assay's sensitivity to cell death.

    • No-Cell Background Control: Corrects for auto-fluorescence of the compound or media.

  • Resazurin Addition: Add Resazurin reagent directly to the wells to a final concentration of 10% (v/v)[6]. Why? This homogeneous addition avoids the need to aspirate media, preserving the delicate cell monolayer and drastically reducing CV%.

  • Readout: Incubate for 2-4 hours. Measure fluorescence at Ex 560 nm / Em 590 nm.

Resazurin_Pathway A Viable Cell (Active Metabolism) B NADH / NADPH Production A->B Glycolysis / OxPhos D Resorufin (Highly fluorescent, Pink) B->D Electron Transfer C Resazurin (Non-fluorescent, Blue) C->D Reduction by Dehydrogenases E Fluorescence Readout (Ex 560nm / Em 590nm) D->E Quantification

Mechanistic pathway of resazurin reduction by viable cells.

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services. Available at:[Link]

  • Resolve Mass Spectrometry. "Essential FDA Guidelines for Bioanalytical Method Validation." Resolve Mass. Available at:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "Cell Viability Assays - Assay Guidance Manual." NCBI Bookshelf. Available at:[Link]

Sources

Validation

The Definitive Comparison Guide: 6-Hydroxy-1-(1-piperidinyl)-1-hexanone vs. Alternative Linker Scaffolds in Targeted Drug Design

In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), linker chemistry has transitioned from a passive structural afterthought to a primary driver of pharmacokin...

Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), linker chemistry has transitioned from a passive structural afterthought to a primary driver of pharmacokinetic (PK) and pharmacodynamic (PD) efficacy. As drug developers attempt to overcome the "polarity ceiling" inherent in massive bivalent molecules, the selection of the correct linker scaffold dictates whether a compound will penetrate a cell membrane or fail in early preclinical models.

One highly effective, yet nuanced, building block is 6-Hydroxy-1-(1-piperidinyl)-1-hexanone (CAS 86452-64-4) . This molecule combines a flexible 6-carbon aliphatic chain with a rigid, non-basic piperidine amide. This guide objectively compares its performance against traditional polyethylene glycol (PEG), pure alkyl, and piperazine-based linkers, providing researchers with the mechanistic insights and experimental data needed to optimize their drug development pipelines.

Structural & Physicochemical Profiling

To understand the utility of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone, we must benchmark it against the three most common linker classes utilized in contemporary medicinal chemistry.

Feature6-Hydroxy-1-(1-piperidinyl)-1-hexanonePEG3-OH LinkerPure Alkyl Linker (6-Hydroxyhexanoic acid)Piperazine Amide Linker
Lipophilicity (cLogP) Moderate (Lipid-like)Low (Highly Hydrophilic)High (Highly Lipophilic)Low/Moderate (Ionizable)
Membrane Permeability HighLowHighModerate (pH dependent)
Metabolic Stability High (Esterase resistant)Low (Oxidative liability)ModerateModerate (CYP liability on basic N)
Conformational Rigidity Moderate (Cyclic anchor)Low (Highly flexible)Low (Extended anti-conformation)Moderate
Toxicity Risk Low (Neutral amide N)LowLowHigher (hERG liability due to basic N)

Mechanistic Advantages

Overcoming the "Polarity Ceiling" (vs. PEG Linkers)

Historically, PEG linkers have been favored for their ability to achieve high aqueous solubility via the presentation of ether oxygens. However, this comes at a severe cost to cell permeability due to an inflated Topological Polar Surface Area (TPSA). 6-Hydroxy-1-(1-piperidinyl)-1-hexanone relies on an imbalance in hydrophobic surface area, providing a lipid-like profile that significantly enhances apparent permeability in PAMPA assays. This allows degraders to traverse lipid bilayers more efficiently, driving higher unbound concentrations in target tissues ().

Esterase and Oxidative Stability

A common failure point in in vivo models is the rapid degradation of the linker. Pure alkyl esters are rapidly cleaved by ubiquitous plasma esterases, while PEG chains are highly susceptible to ether peroxidation via CYP450 enzymes and reactive oxygen species (ROS). The amide bond in 6-Hydroxy-1-(1-piperidinyl)-1-hexanone is metabolically inert, providing a robust steric shield against enzymatic cleavage while maintaining the overall chain length required for ternary complex formation.

Toxicity and Off-Target Mitigation (vs. Piperazine/Amine Scaffolds)

A critical, often overlooked advantage of this specific compound lies in its electronic structure. Incorporating basic amines (like piperazine or free piperidine) into a linker can inadvertently trigger hERG channel blockade, leading to cardiotoxicity, or cause phospholipidosis by binding to negatively charged cell membranes. Because the piperidine nitrogen in 6-Hydroxy-1-(1-piperidinyl)-1-hexanone is conjugated with the carbonyl group to form an amide, its lone pair is tied up in resonance. It is entirely non-basic and neutral at physiological pH , significantly widening the therapeutic window ().

Disadvantages & Mitigation Strategies

Aqueous Solubility Limitations

The primary drawback of moving away from PEG is a reduction in aqueous solubility. Because hydration is enthalpy-driven (micelle-like dispersion) rather than entropy-driven, formulation strategies are often required.

  • Mitigation: Co-formulation with cyclodextrin carriers or the strategic placement of ionizable counter-ions on the target warhead can offset this lipophilicity without compromising the linker's permeability benefits.

Conformational Bias

PEG linkers benefit from the "gauche effect," which naturally induces folded conformations that are often favorable for bringing the Protein of Interest (POI) and E3 ligase together (). Pure alkyl chains lack this effect and tend to adopt extended anti-conformations.

  • Mitigation: The inclusion of the bulky piperidine ring in this compound restricts the overall number of rotatable bonds. This rigidification compensates for the lack of the gauche effect by reducing the entropic penalty upon target binding.

LinkerSelection Start PROTAC Linker Selection Solubility Prioritize Aqueous Solubility? Start->Solubility PEG PEG Linkers (High solubility, Oxidative liability) Solubility->PEG Yes Permeability Prioritize Permeability & Stability? Solubility->Permeability No Alkyl Pure Alkyl Linkers (High permeability, Too flexible) Permeability->Alkyl Flexible Rigidity Need Conformational Restriction? Permeability->Rigidity Rigid PipAmide 6-Hydroxy-1-(1-piperidinyl)-1-hexanone (Esterase stable, Rigidified, Non-basic) Rigidity->PipAmide Select Scaffold

Decision tree for PROTAC linker selection highlighting the strategic placement of piperidine amides.

Experimental Methodology: Self-Validating Linker Activation

To utilize 6-Hydroxy-1-(1-piperidinyl)-1-hexanone in PROTAC synthesis, the terminal hydroxyl group must be activated for coupling.

Causality Check: While a direct Mitsunobu reaction is common for hydroxyl coupling, the steric bulk of the piperidine ring can hinder the bulky triphenylphosphine intermediates, leading to poor yields and difficult purification. Instead, we utilize a mesylation-substitution protocol . Mesylation is atom-economical, avoids phosphine oxide byproducts, and creates a highly stable, isolable intermediate that self-validates the success of the activation before the precious pharmacophore is introduced.

Protocol: Mesylation of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone
  • Preparation: Dissolve 6-Hydroxy-1-(1-piperidinyl)-1-hexanone (1.0 eq, 5.0 mmol) in 25 mL of anhydrous dichloromethane (DCM) in an oven-dried flask under an inert argon atmosphere.

    • Rationale: Argon prevents atmospheric moisture from hydrolyzing the highly reactive methanesulfonyl chloride used in Step 3.

  • Base Addition: Add triethylamine (TEA, 1.5 eq, 7.5 mmol) to the solution and cool the reaction mixture to 0°C using an ice-water bath.

    • Rationale: The mesylation reaction is highly exothermic. Cooling prevents unwanted side reactions, such as elimination or chloride substitution.

  • Electrophile Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq, 6.0 mmol) dropwise over 15 minutes via a syringe.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to slowly warm to room temperature while stirring for 2 hours. Monitor the reaction via TLC (eluent: 5% MeOH in DCM).

    • Validation: The complete disappearance of the hydroxyl starting material (visualized via KMnO4 stain) confirms quantitative activation.

  • Workup & Isolation: Quench the reaction with 20 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Downstream Coupling: The resulting mesylate is typically >95% pure by NMR and can be immediately subjected to an S_N2 displacement reaction with a phenolic warhead (e.g., a VHL or CRBN ligand precursor) using K2CO3 in DMF at 60°C.

MetabolicStability Linker Linker Types in Plasma Ester Ester-based Alkyls Linker->Ester PEG PEG-based Linkers Linker->PEG Amide Piperidine Amides (e.g., CAS 86452-64-4) Linker->Amide Esterase Rapid Cleavage (Plasma Esterases) Ester->Esterase Oxidation Ether Peroxidation (CYP450 / ROS) PEG->Oxidation Stable High In Vivo Stability (Steric Shielding) Amide->Stable

Comparative metabolic degradation pathways of common linker scaffolds in physiological environments.

References

  • Current strategies for the design of PROTAC linkers: a critical review Source: Exploration of Targeted Anti-tumor Therapy URL:[Link]

  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone

For professionals engaged in the dynamic fields of research, science, and drug development, the responsible management of chemical reagents is not merely a regulatory hurdle but a foundational pillar of scientific integr...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the dynamic fields of research, science, and drug development, the responsible management of chemical reagents is not merely a regulatory hurdle but a foundational pillar of scientific integrity and workplace safety. This document provides a comprehensive, step-by-step protocol for the proper disposal of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone. By synthesizing regulatory standards with practical, field-proven insights, this guide ensures that your disposal procedures are safe, compliant, and environmentally responsible.

Core Principle: Hazard Assessment by Chemical Analogy

  • Piperidine Moiety: The piperidine functional group is the primary driver of the hazard profile. Piperidine itself is a cyclic secondary amine that is classified as a highly flammable liquid and vapor.[1][2][3] It is also acutely toxic if it comes into contact with skin or is inhaled, and it is known to cause severe skin burns and eye damage.[1][3] Therefore, any derivative, including the subject compound, must be handled with the assumption of similar toxicity and corrosivity.

  • Hexanone (Ketone) Moiety: Aliphatic ketones are generally less hazardous than piperidines but can contribute to the overall risk profile. They can be irritants and are often flammable. From a disposal perspective, large quantities of ketones that cannot be reprocessed are best disposed of via incineration.[4]

  • 6-Hydroxy (Alcohol) Moiety: The primary alcohol group is the least hazardous component of the molecule but may slightly alter its solubility and reactivity.

Based on this analysis, 6-Hydroxy-1-(1-piperidinyl)-1-hexanone must be managed as a hazardous chemical waste , with specific precautions taken for its flammability, toxicity, and corrosivity.

Regulatory Framework: The "Cradle-to-Grave" Mandate

All chemical waste disposal in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] This legislation establishes a "cradle-to-grave" system, meaning that the generator of the waste is responsible for it from creation to its final, environmentally sound disposal.[5] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for workplace safety, including employee training, emergency planning, and the handling of hazardous materials.[7][8][9]

This guide is designed to ensure compliance with these federal mandates, but laboratory personnel must also adhere to their specific institutional, state, and local regulations.

Pre-Disposal Operations: Ensuring Safety at the Point of Generation

Proper disposal begins long before the waste container is full. It starts with safe handling and meticulous preparation at your workstation.

Personal Protective Equipment (PPE)

A robust PPE strategy is your first and most critical line of defense. Based on the anticipated hazards of toxicity, corrosivity, and flammability, the following PPE is mandatory when handling 6-Hydroxy-1-(1-piperidinyl)-1-hexanone for any purpose, including disposal.

PPE CategoryItemStandard/SpecificationRationale
Eye/Face Protection Chemical Splash Goggles & Face ShieldANSI Z87.1 / EN 166Protects against splashes of the corrosive and toxic liquid. A face shield provides a secondary layer of protection.
Hand Protection Chemically Resistant GlovesEN 374Prevents skin contact. Nitrile or neoprene gloves are recommended for their resistance to amines and ketones.[10]
Body Protection Flame-Retardant Lab CoatProtects skin and clothing from spills. Flame-retardant material is crucial due to the flammability hazard.
Respiratory Protection NIOSH-Approved RespiratorAll handling should occur in a certified chemical fume hood. A respirator is required if ventilation is inadequate.[10]
Waste Segregation

To prevent dangerous chemical reactions, the waste stream for 6-Hydroxy-1-(1-piperidinyl)-1-hexanone must be kept separate from other chemical wastes.

CRITICAL: Do NOT mix with:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Acids: The basic piperidine nitrogen will react exothermically with acids.[1]

  • Other Reactive Waste Streams: Unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.

Waste 6-Hydroxy-1-(1-piperidinyl) -1-hexanone Waste Container Designated Hazardous Waste Container Waste->Container Segregate Into Incompatible Incompatible Waste (Acids, Oxidizers) Compatible Compatible Waste Stream (e.g., other piperidine derivatives)

Caption: Logical flow for waste segregation.

Step-by-Step Disposal Protocol

Follow this procedural workflow to ensure safe and compliant disposal of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone and any materials contaminated with it.

Step 1: Containerization

The foundation of safe waste storage is a proper container.

  • Select a Compatible Container: Use a clean, high-density polyethylene (HDPE) or other chemically resistant container that will not react with the waste.[11] Ensure the container is in good condition, free of cracks or leaks.[12]

  • Label Correctly and Completely: The container must be clearly labeled with the words "HAZARDOUS WASTE" .[12][13] The label must also include the full chemical name, "6-Hydroxy-1-(1-piperidinyl)-1-hexanone," and a list of the primary constituents and their approximate percentages.[12] Affix appropriate hazard pictograms for toxicity, corrosivity, and flammability.

  • Keep the Container Closed: The container must be securely sealed at all times except when waste is being added.[12] Do not leave a funnel in the container opening.[12]

Step 2: On-Site Accumulation

Laboratories are permitted to store hazardous waste at or near the point of generation in designated Satellite Accumulation Areas (SAAs).[12][13]

  • Designate an SAA: Your SAA should be under the direct control of laboratory personnel and situated close to where the waste is generated.[6][12]

  • Secondary Containment: Place the sealed waste container inside a larger, chemically resistant secondary container (like a tub or bin) to contain any potential leaks.[10][14]

  • Regular Inspection: Inspect the SAA and the waste container at least weekly for any signs of leakage, degradation, or label damage.[12]

Step 3: Disposal of Contaminated Materials

Any materials that come into contact with the chemical are also considered hazardous waste.

  • Solid Waste: Used gloves, absorbent pads, and contaminated weighing papers must be collected in a designated solid hazardous waste container.[10]

  • "Empty" Containers: Containers that once held the pure chemical are not truly empty. They must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). This rinsate is hazardous and must be collected and added to the liquid hazardous waste container.[10] Only after proper rinsing and defacing of the label can the container be managed as non-hazardous solid waste, per your institution's guidelines.

Step 4: Arranging for Final Disposal

Hazardous chemical waste cannot be disposed of in the regular trash or poured down the drain.[5]

  • Contact Your EHS Office: When the waste container is approximately 90% full, contact your institution's EHS department or equivalent office to schedule a waste pickup.[12]

  • Professional Disposal Service: Your institution will have a contract with a licensed professional hazardous waste disposal company.[10][11] This service ensures the waste is transported, treated, and disposed of in compliance with all EPA and Department of Transportation (DOT) regulations.[5][7]

Caption: A workflow for the compliant disposal of chemical waste.

Spill Management Protocol

In the event of a small spill, immediate and correct action is critical to mitigate exposure and contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate and call your institution's emergency number.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Contain & Absorb: Wearing full PPE, cover the spill with a non-combustible absorbent material like vermiculite, sand, or a chemical spill pillow.[11]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11] Use non-sparking tools if the spill is significant.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, regardless of the size.

By adhering to this comprehensive guide, you build a framework of safety and trust that extends beyond the product itself, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services.[Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency.[Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc.[Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.[Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management.[Link]

  • Safety Data Sheet: Poly(4-hydroxy-2,2,6,6-tetramethyl-1-piperidine. DC Fine Chemicals.[Link]

  • Safety Data Sheet: PIPERIDINE AR. Loba Chemie.[Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. US Environmental Protection Agency.[Link]

  • Safety Data Sheet: 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. United Bio-Chemicals.[Link]

  • Safety Data Sheet: 2-(Piperidin-2-yl)piperidine. TargetMol.[Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration.[Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Site-Safety.com.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.